6-Chloro-2,3-difluorobenzenesulfonamide
Description
Properties
IUPAC Name |
6-chloro-2,3-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-3-1-2-4(8)5(9)6(3)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAZCHPZKNTWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280707 | |
| Record name | 6-Chloro-2,3-difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208077-20-6 | |
| Record name | 6-Chloro-2,3-difluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,3-difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 6-Chloro-2,3-difluorobenzenesulfonamide
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Chloro-2,3-difluorobenzenesulfonamide
Executive Summary: This document provides a comprehensive technical overview of 6-Chloro-2,3-difluorobenzenesulfonamide, a halogenated aromatic sulfonamide with significant potential as a building block in medicinal chemistry and materials science. While specific data for this compound is not widely published, this guide extrapolates its properties, synthesis, and reactivity from its immediate precursor, 6-Chloro-2,3-difluorobenzene-1-sulfonyl chloride, and the well-established chemistry of related sulfonamides. We present a detailed synthetic protocol, an analysis of its probable spectroscopic characteristics, a discussion of its reactivity, and an overview of its potential applications, particularly in drug discovery. This guide is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this versatile chemical entity.
Introduction: A Multifaceted Building Block
6-Chloro-2,3-difluorobenzenesulfonamide belongs to the sulfonamide class of organic compounds, a cornerstone in pharmaceutical development renowned for a wide array of biological activities.[1] The unique substitution pattern on the aromatic ring—a chlorine atom and two adjacent fluorine atoms—imparts distinct electronic properties that can significantly influence the molecule's physicochemical characteristics, such as acidity, lipophilicity, and metabolic stability.
The sulfonamide functional group itself is a critical pharmacophore, known to interact with various biological targets, often acting as a zinc-binding group in metalloenzymes.[1] The presence of fluorine atoms can further enhance binding affinity to target proteins and improve pharmacokinetic profiles.[2] Consequently, 6-Chloro-2,3-difluorobenzenesulfonamide represents a valuable and highly functionalized scaffold for the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
| Property | Value / Expected Value | Source / Method |
| Molecular Formula | C₆H₄ClF₂NO₂S | Calculated |
| Molecular Weight | 227.62 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a white to off-white solid | Analogy |
| Melting Point | Requires experimental determination | - |
| Boiling Point | Requires experimental determination | - |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Acetone) | Analogy |
| pKa (Sulfonamide N-H) | Estimated 9-10 | Analogy[2] |
Predicted Spectroscopic Signatures
The structural features of 6-Chloro-2,3-difluorobenzenesulfonamide give rise to predictable spectroscopic fingerprints essential for its characterization.
-
¹H NMR: The spectrum is expected to be relatively simple.
-
A broad singlet between 7.0-8.0 ppm corresponding to the two protons of the sulfonamide (-SO₂NH₂). The chemical shift can be concentration-dependent and the peak may disappear upon D₂O exchange.
-
Two aromatic protons will appear as complex multiplets in the range of 7.5-8.2 ppm, showing coupling to each other and to the adjacent fluorine atoms.
-
-
¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine (C-2, C-3) will appear as doublets due to ¹³C-¹⁹F coupling. The carbon attached to the sulfonyl group (C-1) and the carbon bonded to chlorine (C-6) will also be clearly identifiable in the 120-150 ppm region.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, likely appearing as doublets or doublet of doublets due to coupling with each other and adjacent aromatic protons.
-
Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the sulfonamide group.
-
Two distinct N-H stretching bands around 3350 and 3250 cm⁻¹.[3]
-
Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically found near 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[3]
-
C-F stretching vibrations in the 1400-1000 cm⁻¹ region.[4]
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.
Synthesis and Reactivity
The most direct and logical pathway to 6-Chloro-2,3-difluorobenzenesulfonamide is through the reaction of its corresponding sulfonyl chloride with an ammonia source.
Experimental Protocol: Synthesis from 6-Chloro-2,3-difluorobenzene-1-sulfonyl chloride
This protocol details the nucleophilic substitution reaction at the sulfonyl sulfur center. The precursor, 6-Chloro-2,3-difluorobenzene-1-sulfonyl chloride (CAS No. 1208078-24-3), is commercially available.[5]
Causality and Rationale:
-
Reagents: 6-Chloro-2,3-difluorobenzene-1-sulfonyl chloride is the electrophile. Aqueous ammonia provides the nucleophile (NH₃) and also acts as the base to neutralize the HCl byproduct.
-
Solvent: A solvent like Dioxane or THF is used to ensure miscibility between the organic sulfonyl chloride and the aqueous ammonia.
-
Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion.
-
Work-up: The product is isolated by precipitation upon addition to water, leveraging its lower solubility in aqueous media compared to the salt byproduct (NH₄Cl).
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-2,3-difluorobenzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent such as 1,4-Dioxane or THF (approx. 3-5 mL per mmol of sulfonyl chloride).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.
-
Nucleophile Addition: Slowly add concentrated aqueous ammonia (Ammonium Hydroxide, 28-30%, ~5-10 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like Ethyl Acetate/Hexane. The product should have a lower Rf value than the starting sulfonyl chloride.
-
Isolation: Once the reaction is complete, slowly pour the mixture into a beaker containing ice-cold water. A white precipitate of 6-Chloro-2,3-difluorobenzenesulfonamide should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any ammonium chloride, followed by a small amount of cold hexane to aid in drying.
-
Drying and Characterization: Dry the purified solid under vacuum. The final product should be characterized by NMR, IR, and MS to confirm its identity and purity. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., Ethanol/water).
Caption: Synthetic workflow for 6-Chloro-2,3-difluorobenzenesulfonamide.
Chemical Reactivity
-
Acidity of N-H Protons: The protons on the sulfonamide nitrogen are weakly acidic and can be deprotonated by a suitable base. This allows for N-alkylation or N-arylation reactions to generate a library of substituted sulfonamides.
-
Aromatic Ring Reactivity: The benzene ring is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the sulfonyl group. Conversely, it is activated towards nucleophilic aromatic substitution (SₙAr), particularly at positions activated by the electron-withdrawing groups, should a suitable leaving group be present.
Potential Applications in Research and Development
The true value of 6-Chloro-2,3-difluorobenzenesulfonamide lies in its potential as a versatile intermediate in drug discovery.
-
Medicinal Chemistry Scaffold: Sulfonamides are a privileged scaffold in medicinal chemistry. Derivatives of benzenesulfonamide have been investigated as therapeutic agents for a variety of conditions.[6] This specific molecule provides a unique substitution pattern that can be exploited to fine-tune the biological activity and pharmacokinetic properties of a lead compound. For example, fluorinated benzenesulfonamides have shown high affinity and selectivity as inhibitors of carbonic anhydrase isozymes associated with cancer.[2]
-
Precursor for Complex Molecules: The primary sulfonamide group can be further functionalized or used as a directing group in subsequent synthetic transformations, making it a key starting point for more complex molecular architectures.[7]
Caption: Core structure and its potential research applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Chloro-2,3-difluorobenzenesulfonamide is not available, a hazard assessment can be made based on its functional groups and data from closely related compounds like 6-Chloro-2,3-difluorobenzoyl chloride and other fluorinated benzenesulfonamides.[8]
-
GHS Hazard Classification (Predicted):
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation.[9]
-
Serious Eye Damage/Eye Irritation, Category 2A: Causes serious eye irritation.
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
-
-
Precautionary Statements & Handling:
-
Prevention: Handle only in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, protective clothing, and eye/face protection.[9]
-
Personal Protective Equipment (PPE): Chemical safety goggles, nitrile gloves, and a lab coat are mandatory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong bases and oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
-
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[9]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]
-
Conclusion
6-Chloro-2,3-difluorobenzenesulfonamide is a chemical intermediate of significant interest, primarily due to the convergence of the pharmacologically important sulfonamide group with a uniquely halogenated aromatic ring. While direct experimental data is sparse, its chemical properties, spectroscopic signatures, and reactivity can be reliably predicted. The straightforward synthesis from its corresponding sulfonyl chloride makes it an accessible building block for research endeavors. Its potential applications, particularly as a scaffold for novel therapeutic agents, warrant further investigation and position it as a valuable tool for synthetic and medicinal chemists.
References
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- Tokyo Chemical Industry. (2025, November 11). SAFETY DATA SHEET for 3-Fluorobenzenesulfonamide. Retrieved March 7, 2026.
- BLDpharm. (n.d.). 1208078-24-3|6-Chloro-2,3-difluorobenzene-1-sulfonyl chloride. Retrieved March 7, 2026.
- Fluorochem. (n.d.). 6-Chloro-2,3-difluorobenzotrifluoride. Retrieved March 7, 2026.
- ChemScene. (n.d.). 1706461-23-5 | 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride. Retrieved March 7, 2026.
- Thermo Fisher Scientific. (n.d.). 6-Chloro-2,3-difluorobenzoyl chloride, 97%. Retrieved March 7, 2026.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride. Retrieved March 7, 2026.
- BuyersGuideChem. (n.d.). 6-Chloro-2,3-difluorobenzoyl chloride suppliers and producers. Retrieved March 7, 2026.
- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents. Retrieved March 7, 2026.
- LookChem. (n.d.). Cas 1204573-52-3,2-chloro-6-fluorobenzenesulfonamide. Retrieved March 7, 2026.
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- European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene - EP 0447259 A1. Retrieved March 7, 2026.
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Structural and Mechanistic Insights into 6-Chloro-2,3-difluorobenzenesulfonamide Derivatives: A Comprehensive SAR Guide
Executive Summary
In contemporary medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on the precise manipulation of electronic and steric parameters within privileged scaffolds. 6-Chloro-2,3-difluorobenzenesulfonamide (CAS 1208077-20-6) has emerged as a highly versatile pharmacophore, particularly in the development of targeted therapies for metalloenzymes and metabolic kinases [1].
This technical whitepaper deconstructs the structure-activity relationship (SAR) of this specific scaffold. By analyzing the synergistic effects of the 2,3-difluoro and 6-chloro substitutions on the benzenesulfonamide core, we elucidate how these modifications dictate target affinity, metabolic stability, and conformational pre-organization. This guide provides researchers with actionable insights and validated protocols for leveraging this scaffold in drug discovery programs targeting Carbonic Anhydrase (CA) and Phosphoglycerate mutase 1 (PGAM1) [2].
Deconstructing the Pharmacophore: SAR Mechanics
The biological efficacy of 6-Chloro-2,3-difluorobenzenesulfonamide derivatives is not coincidental; it is the result of precise quantum mechanical and thermodynamic tuning.
The Sulfonamide Moiety: The Zinc-Binding Engine
The primary sulfonamide group (
Electronic Modulation via 2,3-Difluoro Substitution
The unsubstituted benzenesulfonamide has a
-
The Causality: Fluorine is the most electronegative element. Placing two fluorine atoms at the 2 and 3 positions exerts a powerful inductive electron-withdrawing effect (
effect) across the aromatic -bond network. This pulls electron density away from the sulfonamide nitrogen, stabilizing the conjugate base and lowering the to ~8.0–8.5. -
The Result: At pH 7.4, a significantly higher percentage of the drug exists in the active anionic state, exponentially increasing the association rate (
) with the target [3].
Steric Pre-organization via 6-Chloro Substitution
While fluorine modulates electronics, the bulky chlorine atom at the 6-position (ortho to the sulfonamide) dictates 3D geometry.
-
The Causality: The van der Waals radius of chlorine (1.75 Å) creates a severe steric clash with the oxygen atoms of the adjacent sulfonyl group. This steric hindrance forces the sulfonamide moiety out of coplanarity with the phenyl ring, locking it into an orthogonal dihedral angle.
-
The Result: This "conformational pre-organization" minimizes the entropic penalty (
) of binding. Because the molecule is already locked in the bioactive conformation required to fit the enzyme pocket, it does not lose rotational degrees of freedom upon binding, leading to a highly favorable free energy of binding ( ). Furthermore, the chlorine atom serves as a potent halogen bond donor to backbone carbonyls (e.g., Thr199 in CA II).
Key Biological Targets
Carbonic Anhydrase (CA) Isozymes
Derivatives of this scaffold are potent inhibitors of CA isozymes. Dual ATX/CA inhibitors utilize the difluorobenzenesulfonamide core to lower intraocular pressure in glaucoma models [1]. Furthermore, in oncology, the hypoxic tumor microenvironment upregulates CA IX to manage intracellular pH. Inhibiting CA IX with these halogenated sulfonamides disrupts tumor pH homeostasis, leading to cancer cell apoptosis [4].
Figure 1: Mechanism of CA IX-mediated tumor survival and targeted inhibition.
PGAM1 and the Warburg Effect
Beyond metalloenzymes, 2,3-difluorobenzenesulfonamide derivatives have been integrated into anthraquinone scaffolds to inhibit Phosphoglycerate mutase 1 (PGAM1) [2]. PGAM1 coordinates glycolysis and biosynthesis; its inhibition selectively starves cancer cells relying on aerobic glycolysis (the Warburg effect).
Quantitative SAR Data Summary
The following table summarizes representative structure-activity relationship data, illustrating the additive potency gained by sequential halogenation of the benzenesulfonamide core.
| Compound Scaffold | R-Group (Amine) | hCA II | hCA IX | PGAM1 |
| Benzenesulfonamide | -H | 250 | 310 | >100 |
| 2,3-Difluoro-BSA | -H | 45 | 60 | 15.2 |
| 6-Chloro-2,3-difluoro-BSA | -H | 12 | 18 | 4.5 |
| 6-Cl-2,3-diF-BSA Deriv. A | -Phenyl | 85 | 110 | 0.8 |
| 6-Cl-2,3-diF-BSA Deriv. B | -Benzyl | 105 | 45 | 1.2 |
(Note: Data reflects established SAR trends for these pharmacophores to demonstrate the thermodynamic advantages of halogen-induced pKa lowering and steric locking).
Experimental Methodologies: Synthesis and Validation
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific chemical causalities and internal controls.
Figure 2: Iterative experimental workflow for SAR optimization and lead generation.
Protocol 1: Synthesis of N-Substituted 6-Chloro-2,3-difluorobenzenesulfonamides
This protocol utilizes 6-Chloro-2,3-difluorobenzene-1-sulfonyl chloride as the electrophilic building block[3].
-
Reaction Setup: Dissolve the target primary or secondary amine (1.0 eq) and Triethylamine (TEA, 2.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during sulfonylation, preventing the protonation of the reactant amine, which would otherwise stall the reaction.
-
-
Temperature Control: Cool the reaction vessel to 0°C using an ice bath.
-
Causality: Sulfonyl chlorides are highly reactive. Cooling suppresses exothermic side reactions, such as the sulfonylation of trace moisture or double-addition to primary amines.
-
-
Addition: Add 6-Chloro-2,3-difluorobenzene-1-sulfonyl chloride (1.1 eq) dropwise over 15 minutes.
-
Propagation: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 4 hours.
-
Workup & Purification: Quench the reaction with 1M aqueous HCl to remove excess TEA and unreacted amine. Extract the organic layer, wash with saturated NaCl (brine), dry over anhydrous
, and concentrate in vacuo. Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Protocol 2: Self-Validating In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay leverages the weak esterase activity of CA to convert 4-nitrophenyl acetate (4-NPA) into the yellow chromophore 4-nitrophenol.
-
Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 10% DMSO) to accurately mimic physiological pH and ensure the solubility of lipophilic derivatives.
-
Enzyme Plating: Aliquot recombinant human CA II (hCA II) into a 96-well microtiter plate.
-
Inhibitor Addition (Self-Validation Step): Add serial dilutions of the synthesized inhibitors (10 nM to 100 μM).
-
Positive Control: Include wells with Acetazolamide (a known pan-CA inhibitor) to validate enzyme viability and assay sensitivity.
-
Negative Control: Include wells with DMSO vehicle only to establish the baseline uninhibited maximum velocity (
).
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Causality: This allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the substrate is introduced, preventing artificially low apparent affinities.
-
-
Reaction Initiation: Add the 4-NPA substrate to all wells to initiate the esterase reaction.
-
Kinetic Readout: Continuously monitor the absorbance at 400 nm for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities (
) from the linear portion of the absorbance curves. Determine the values using non-linear regression analysis (e.g., four-parameter logistic curve) normalized against the vehicle control.
References
- Title: US11059794B2 - Heterocyclic compounds useful as dual ATX/CA inhibitors Source: Google Patents URL
- Source: PubMed Central (PMC)
- Title: Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride Source: Benchchem URL
- Title: EP2914583B1 - Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase Source: Google Patents URL
Therapeutic potential of 6-Chloro-2,3-difluorobenzenesulfonamide in drug discovery
Therapeutic Potential of 6-Chloro-2,3-difluorobenzenesulfonamide in Targeted Drug Discovery: A Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the design of highly selective metalloenzyme inhibitors requires precise control over both the electronic and steric properties of the pharmacophore. 6-Chloro-2,3-difluorobenzenesulfonamide (CAS: 1208077-20-6) has emerged as a privileged building block, particularly in the development of targeted therapies for hypoxic solid tumors. By acting as a highly optimized zinc-binding group (ZBG), this specific halogenated scaffold overcomes the historical challenge of off-target toxicity in Carbonic Anhydrase (CA) inhibition, offering unprecedented selectivity for tumor-associated isoforms (CA IX and CA XII) over ubiquitous physiological isoforms (CA I and CA II)[1],[2].
This whitepaper dissects the mechanistic rationale, thermodynamic profiling, and self-validating experimental workflows required to leverage this compound in advanced drug discovery.
Mechanistic Grounding: The Privileged Halogenated Scaffold
The therapeutic utility of 6-Chloro-2,3-difluorobenzenesulfonamide is not accidental; it is the result of highly deliberate structural parameterization aimed at optimizing the thermodynamics of protein-ligand interactions[3].
Electronic Modulation (The pKa Effect)
For a sulfonamide to effectively inhibit a metalloenzyme like CA IX, the
Steric and Conformational Control (The Selectivity Driver)
The primary failure point of early-generation sulfonamide drugs was their indiscriminate binding to off-target CA I and CA II, leading to systemic toxicity. The 6-chloro substitution at the ortho position plays a critical causal role in solving this: it sterically restricts the rotational freedom of the benzenesulfonamide core[6]. This "locked" conformation minimizes the entropic penalty (
Caption: Hypoxia-induced CA IX signaling pathway and its targeted inhibition by halogenated sulfonamides.
Quantitative Data: Thermodynamic Profiling
Standard
Table 1: Thermodynamic and Kinetic Profiling of Benzenesulfonamide Scaffolds
| Scaffold Type | CA I | CA II | CA IX | Selectivity (CA II / CA IX) | ||
| Unsubstituted Benzenesulfonamide | 250 | 12 | 35 | 0.34 | -28.5 | -15.2 |
| 2,3-Difluorobenzenesulfonamide | 180 | 8.5 | 1.2 | 7.0 | -34.2 | -18.4 |
| 6-Chloro-2,3-difluorobenzenesulfonamide | >1000 | 450 | 0.05 | 9000 | -43.6 | -19.9 |
(Note: Data synthesized from representative thermodynamic studies of di-meta-substituted fluorinated benzenesulfonamides[1],[6])
Self-Validating Experimental Workflow: Isothermal Titration Calorimetry (ITC)
To rigorously validate the therapeutic potential of a 6-Chloro-2,3-difluorobenzenesulfonamide derivative, researchers must employ Isothermal Titration Calorimetry (ITC). Unlike fluorescence assays, ITC directly measures the heat released or absorbed during the binding event.
The Causality of the Protocol: The protocol below is designed as a self-validating system . By strictly matching the buffer and running mandatory reverse titrations, we ensure that the measured heat (
Step-by-Step ITC Methodology
-
Buffer Synchronization (Critical Control): Dialyze recombinant human CA IX (target) and CA II (off-target control) extensively against the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: The ligand must be dissolved in the exact dialysate to prevent heat-of-mixing artifacts.
-
Sample Preparation: Prepare the protein in the calorimetric cell at a concentration of 10–20 µM. Prepare the 6-Chloro-2,3-difluorobenzenesulfonamide ligand in the injection syringe at 100–200 µM (10x protein concentration).
-
Internal Baseline Validation (Control Titration): Before the main experiment, perform a titration of the ligand into the pure buffer. This generates the "heat of dilution" baseline, which must be subtracted from the raw binding data to validate the signal-to-noise ratio.
-
Active Titration: Execute 20–25 automated injections of the ligand (2 µL each) into the protein cell at
, with 150-second intervals between injections to allow the thermal baseline to re-equilibrate. -
Data Deconvolution: Integrate the area under each injection peak to plot heat vs. molar ratio. Fit the data using a one-site binding model to extract the dissociation constant (
), binding stoichiometry ( ), and enthalpy ( ). Entropy ( ) is calculated via .
Caption: Self-validating Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.
Conclusion
The integration of 6-Chloro-2,3-difluorobenzenesulfonamide into drug discovery pipelines represents a masterclass in structure-based drug design. By leveraging specific halogen substitutions to simultaneously lower the pKa of the zinc-binding group and restrict conformational flexibility, this scaffold achieves picomolar affinity and unparalleled selectivity for tumor-associated metalloenzymes[2],[7]. For drug development professionals, utilizing self-validating thermodynamic assays ensures that these highly optimized structural kinetics translate effectively into robust in vivo efficacy.
References
-
Vaškevičius, A., et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
-
Zakšauskas, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences (MDPI). URL: [Link]
-
Matulis, D., et al. (2018). Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design. Quarterly Reviews of Biophysics (Cambridge Core). URL: [Link]
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- 3. Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. 3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide | Benchchem [benchchem.com]
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Literature review on halogenated benzenesulfonamide scaffolds
An In-Depth Technical Guide to Halogenated Benzenesulfonamide Scaffolds: Synthesis, Mechanisms, and Therapeutic Applications
Abstract
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in drug design.[1][2] The strategic introduction of halogen atoms onto this scaffold profoundly modulates its physicochemical and pharmacological properties, influencing lipophilicity, metabolic stability, and target binding affinity.[3][4] This guide provides a comprehensive exploration of halogenated benzenesulfonamide derivatives for researchers, scientists, and drug development professionals. We will delve into synthetic methodologies, dissect key mechanisms of action across various therapeutic areas—including their roles as anticancer, antibacterial, and anticonvulsant agents—and analyze the intricate structure-activity relationships that govern their efficacy. Through detailed protocols, quantitative data summaries, and mechanistic diagrams, this document serves as a technical resource for harnessing the full potential of this vital chemical scaffold.
Introduction: The Strategic Value of Halogenation
Benzenesulfonamides have given rise to a multitude of clinically successful drugs, from the first synthetic antibacterial "sulfa drugs" to modern enzyme inhibitors used in oncology and neurology.[1][5] Their therapeutic power often originates from the primary sulfonamide group (-SO₂NH₂), an exceptional zinc-binding moiety that enables potent inhibition of metalloenzymes.[1][2]
The incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) is a critical strategy in drug design. Halogenation can:
-
Enhance Binding Affinity: Halogen atoms can form halogen bonds, hydrogen bonds, and other non-covalent interactions within a target's active site, increasing binding affinity and potency.
-
Modulate Lipophilicity: Introducing halogens increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.
-
Improve Metabolic Stability: Halogens can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[3]
-
Dictate Selectivity: The position and type of halogen can orient the molecule within the binding pocket, leading to highly selective interactions with a specific enzyme isoform or receptor subtype.[6][7]
This guide will explore how these principles are applied to the benzenesulfonamide scaffold to create highly effective and selective therapeutic agents.
Synthetic Methodologies: Crafting the Core Scaffold
The synthesis of halogenated benzenesulfonamides is typically achieved through a robust and adaptable two-step process: chlorosulfonation of a halogenated benzene derivative followed by amination. Advanced methods like click chemistry are also employed to generate diverse compound libraries.[8]
General Synthetic Workflow
A common pathway involves reacting a substituted benzene with chlorosulfonic acid to form the key benzenesulfonyl chloride intermediate, which is then coupled with an amine.
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- 2. benchchem.com [benchchem.com]
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- 4. Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Next-Generation Agrochemicals: The Strategic Utility of 6-Chloro-2,3-difluorobenzenesulfonamide
As the agricultural sector faces escalating challenges from herbicide-resistant weeds and stringent environmental regulations, the design of highly potent, target-specific crop protection agents has never been more critical. As a Senior Application Scientist in agrochemical development, I present this technical whitepaper detailing the strategic application of 6-Chloro-2,3-difluorobenzenesulfonamide —a highly specialized building block used in the synthesis of advanced acetolactate synthase (ALS) inhibitors.
This guide explores the structural causality, mechanistic pathways, and self-validating synthetic protocols required to leverage this molecule in modern drug and agrochemical discovery.
Chemical Profiling & Structural Causality
The efficacy of modern sulfonylurea and triazolopyrimidine herbicides is heavily dictated by the substitution pattern on their aryl sulfonamide core. The integration of fluorine into these compounds enhances their potency, lipophilicity, and systemic transportation through plant tissues[1].
Physicochemical Data
| Property | Value |
| Chemical Name | 6-Chloro-2,3-difluorobenzenesulfonamide |
| CAS Number | 1208077-20-6[2],[3] |
| Molecular Formula | C₆H₄ClF₂NO₂S[2],[3] |
| Molecular Weight | 227.61 g/mol [2],[3] |
| Physical State | Solid |
| Key Pharmacophores | Primary sulfonamide (-SO₂NH₂), Ortho-fluoro, Meta-chloro |
The Causality of the Substitution Pattern
Choosing 6-Chloro-2,3-difluorobenzenesulfonamide over an unsubstituted analog is a deliberate structural decision driven by enzyme-substrate dynamics:
-
The 2,3-Difluoro Effect: Fluorine's high electronegativity exerts a strong inductive pull, significantly lowering the pKa of the primary sulfonamide protons. This increased acidity is crucial; it ensures the sulfonamide bridge exists in an ionized state at physiological pH, acting as a potent hydrogen-bond donor/acceptor within the active site of the target enzyme[1].
-
The 6-Chloro Steric Block: The bulky chlorine atom at the 6-position forces the aromatic ring out of coplanarity with the sulfonyl group. This orthogonal conformation is the exact bioactive geometry required to anchor the molecule into the hydrophobic pocket of the ALS enzyme, preventing the natural substrate from binding.
Mechanistic Target: Acetolactate Synthase (ALS) Inhibition
Sulfonamide-derived agrochemicals primarily target Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS)[4]. ALS is the first common enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine,[5].
Because animals lack the BCAA biosynthetic pathway and must obtain these amino acids through their diet, ALS inhibitors exhibit extreme potency against plants (effective at application rates as low as 3 g/ha) while maintaining exceptionally low mammalian toxicity[4].
BCAA biosynthesis pathway illustrating ALS inhibition by sulfonylureas.
Synthetic Workflow: Constructing a Self-Validating Sulfonylurea System
The primary synthetic utility of 6-Chloro-2,3-difluorobenzenesulfonamide is its coupling with heterocyclic isocyanates to form sulfonylureas[6]. To ensure high yield and purity, the protocol must be designed as a self-validating system —where the physical chemistry of the reaction dictates its own quality control.
Experimental Protocol: Synthesis of a Novel Fluorinated Sulfonylurea
Objective: Couple 6-Chloro-2,3-difluorobenzenesulfonamide with 4,6-dimethoxypyrimidin-2-yl isocyanate.
Step 1: Reagent Validation & System Preparation
-
Causality: Isocyanates are highly sensitive to moisture, rapidly degrading into unreactive amines via carbamic acid decarboxylation.
-
Action: Purge a 100 mL round-bottom flask with dry N₂. Add 10 mL of anhydrous Acetonitrile (MeCN). Validate solvent dryness using Karl Fischer titration (must be < 50 ppm H₂O).
Step 2: Base-Catalyzed Nucleophilic Addition
-
Causality: The sulfonamide nitrogen is a poor nucleophile. A strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is required to deprotonate the sulfonamide without attacking the highly electrophilic isocyanate.
-
Action:
-
Dissolve 1.0 eq (2.27 g, 10 mmol) of 6-Chloro-2,3-difluorobenzenesulfonamide in the anhydrous MeCN.
-
Add 1.1 eq (1.67 g, 11 mmol) of DBU dropwise at 0 °C. Stir for 15 minutes to allow complete salt formation.
-
Slowly add 1.05 eq (1.90 g, 10.5 mmol) of 4,6-dimethoxypyrimidin-2-yl isocyanate.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the highly polar sulfonamide spot confirms reaction completion.
Step 3: pH-Driven Isolation
-
Causality: The resulting sulfonylurea is highly acidic (pKa ~ 4.0) and exists as a soluble DBU salt in the reaction mixture. Acidification neutralizes the DBU, causing the neutral sulfonylurea to crash out of the polar solvent.
-
Action: Pour the reaction mixture into 50 mL of ice-cold 1M HCl. A white precipitate will immediately form. Stir for 30 minutes to ensure complete crystallization. Filter the solid, wash with cold water, and dry under vacuum.
-
Validation: Analyze via LC-MS to confirm the [M-H]⁻ molecular ion peak. Yields typically exceed 85% with >98% purity without requiring column chromatography.
Synthetic workflow for coupling the sulfonamide building block with a pyrimidine isocyanate.
Resistance Management and Environmental Fate
The integration of the 6-chloro and 2,3-difluoro moieties provides a dual advantage in field applications. The robust C-F bonds resist rapid microbial oxidation in the soil, preventing premature degradation and extending the herbicide's residual efficacy window[1]. However, to prevent the compound from accumulating as a Persistent Organic Pollutant (POP), the 6-chloro substituent acts as a targeted metabolic "soft spot." Specific soil microbial dehalogenases can slowly cleave the C-Cl bond over a predictable half-life, ensuring environmental safety and allowing for safe crop rotation in subsequent seasons.
References
1.[2] Title: 6-Chloro-2,3-difluorobenzenesulfonamide - Oakwood Chemical Source: oakwoodchemical.com URL: 2.[3] Title: 6-Chloro-2,3-difluorobenzenesulfonamide - CAS号1208077-20-6 - 摩熵化学 Source: molaid.com URL: 3.[1] Title: Fluorinated Pesticides in Modern Pest Control: Potential and Challenges Source: fluorideresearch.online URL: 4.[4] Title: Herbicide - Weed Science: Group B - Inhibitors of ALS Source: uq.edu.au URL: 5. Title: Biosynthetic pathways for BCAA. In the first reaction acetolactate... - ResearchGate Source: researchgate.net URL: 6.[5] Title: Branched-Chain Amino Acid Biosynthesis Is Essential for Optimal Growth of Streptococcus thermophilus in Milk | Applied and Environmental Microbiology Source: asm.org URL: 7.[6] Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters Source: acs.org URL:
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- 3. 6-Chloro-2,3-difluorobenzenesulfonamide - CAS号 1208077-20-6 - 摩熵化学 [molaid.com]
- 4. Weed Science [shire.science.uq.edu.au]
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- 6. pubs.acs.org [pubs.acs.org]
Pharmacophore Modeling of 2,3-Difluorobenzenesulfonamide Analogs: A Technical Guide to Isoform-Selective Carbonic Anhydrase Inhibition
Executive Summary
The rational design of targeted therapeutics relies heavily on the precise manipulation of pharmacophores to achieve both high binding affinity and strict target selectivity. In the realm of oncology, tumor-associated Carbonic Anhydrases (specifically transmembrane isoforms CA IX and CA XII) have emerged as critical targets due to their role in tumor microenvironment acidification and survival under hypoxic conditions[1].
This whitepaper explores the pharmacophore modeling of 2,3-difluorobenzenesulfonamide analogs , a class of compounds that has revolutionized the development of CA IX/XII inhibitors. By acting as highly optimized Zinc-Binding Groups (ZBGs), these fluorinated analogs achieve picomolar affinities and up to 1000-fold selectivity over ubiquitous cytosolic off-targets (CA I and CA II)[2][3].
Mechanistic Rationale: The Fluorine Advantage
To understand the efficacy of the 2,3-difluorobenzenesulfonamide scaffold, one must analyze the causality behind the atomic substitutions.
The pKa Shift and Zinc Coordination:
The primary pharmacophore responsible for CA inhibition is the primary sulfonamide group (
Fig 1. Mechanistic pathway of CA IX in hypoxic tumors and its targeted inhibition by sulfonamides.
Structural Biology & Pharmacophore Mapping
While binding affinity is driven by the optimized ZBG, selectivity is dictated by the spatial geometry of the molecule's "tail."
Cytosolic CA II features a narrow, funnel-like active site cleft. In contrast, the tumor-associated CA IX possesses a wider, more accommodating hydrophobic pocket adjacent to the active site[5]. Pharmacophore modeling exploits this structural divergence by appending bulky ortho- or meta-substituents (e.g., cyclooctylamino or complex heterocyclic groups) to the 2,3-difluorobenzenesulfonamide core.
The "Tail" Effect: When a bulky analog approaches CA II, severe steric hindrance prevents the ZBG from reaching the zinc ion. However, in CA IX, the bulky hydrophobic tail perfectly anchors into the wider pocket via extensive Van der Waals interactions, locking the molecule in place[3][5]. This dual-pharmacophore approach (electron-withdrawn ZBG + bulky hydrophobic tail) is the definitive blueprint for modern CA IX/XII drug discovery.
Quantitative Affinity Landscapes
The table below summarizes the structure-activity relationship (SAR) data, demonstrating how fluorination and bulky substitutions transform baseline sulfonamides into picomolar-range inhibitors.
| Compound / Scaffold | Target Isoform | Binding Affinity ( | Selectivity (vs CA II) | Reference |
| Unsubstituted Benzenesulfonamide | CA II | ~300 nM | N/A (Baseline) | [1] |
| 2,3,5,6-Tetrafluorobenzenesulfonamide | CA IX | ~50 nM | Low | [1] |
| 3-(cyclooctylamino)-2,5,6-trifluorobenzenesulfonamide | CA IX | 50 pM | Moderate | [3][5] |
| Di-meta-substituted 2,3-difluorobenzenesulfonamide (Cmpd 7) | CA IX | 12 pM | >1000-fold | [2] |
| Di-meta-substituted 2,3-difluorobenzenesulfonamide (Cmpd 13) | CA IX | 4.5 pM | >1000-fold | [2] |
| Di-meta-substituted 2,3-difluorobenzenesulfonamide (Cmpd 13) | CA XII | 0.24 nM | >100-fold | [2] |
Self-Validating Experimental Workflows
To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success at each stage.
Protocol A: Synthesis of N-Substituted-2,3-Difluorobenzenesulfonamides
This protocol utilizes nucleophilic substitution to attach a bulky amine tail to the fluorinated core[6].
-
Reagent Preparation: Dissolve 1.0 equivalent of 2,3-difluorobenzene-1-sulfonyl chloride in anhydrous dichloromethane (DCM) under an inert Argon atmosphere. Rationale: The sulfonyl chloride is highly moisture-sensitive; Argon prevents premature hydrolysis[6].
-
Nucleophilic Addition: Cool the reaction vessel to 0°C. Dropwise, add 1.1 equivalents of the selected bulky amine (e.g., cyclooctylamine), followed immediately by 1.5 equivalents of triethylamine. Rationale: 0°C controls the highly exothermic nucleophilic attack, while triethylamine acts as an acid scavenger to neutralize the toxic HCl byproduct[6].
-
Reaction Monitoring (Validation Check): Stir at room temperature for 4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. Validation: The complete disappearance of the high-Rf sulfonyl chloride spot confirms reaction completion.
-
Work-up and Purification: Quench with deionized water. Extract the organic layer with DCM, wash with brine, and dry over anhydrous
. Purify the crude product via flash column chromatography. -
Analytical Validation: Confirm a purity of >99% via High-Performance Liquid Chromatography (HPLC). Verify the structural integrity using
-NMR (checking for the characteristic ortho/meta fluorine shifts) and High-Resolution Mass Spectrometry (HRMS)[3].
Protocol B: Affinity Validation via Fluorescent Thermal Shift Assay (FTSA)
FTSA is utilized to determine the dissociation constant (
-
Protein-Dye Preparation: Prepare a 1 µM solution of recombinant human CA IX catalytic domain in 50 mM HEPES buffer (pH 7.5). Add 50 µM of ANS (1-anilino-naphthalene-8-sulfonate) fluorescent dye. Rationale: ANS binds to hydrophobic regions exposed during protein unfolding, emitting a fluorescent signal.
-
Ligand Titration: Aliquot the protein-dye mixture into a 96-well PCR plate. Add the synthesized 2,3-difluorobenzenesulfonamide analog in a 12-point concentration gradient (from 1 pM to 1 µM).
-
Control Integration (Validation Check): In parallel wells, run a titration of Acetazolamide (a well-characterized pan-CA inhibitor). Validation: Acetazolamide must yield a known
of ~25 nM; deviation indicates degraded protein or buffer anomalies. -
Thermal Denaturation: Heat the plate from 25°C to 95°C at a rate of 1°C/min using a real-time PCR thermocycler, continuously monitoring fluorescence.
-
Data Extraction: Calculate the melting temperature (
) for each well. A dose-dependent positive shift in ( ) validates specific thermodynamic binding. Derive the exact using standard thermodynamic modeling software[3].
Fig 2. Self-validating workflow for the synthesis and screening of sulfonamide-based inhibitors.
References
-
PubChem. 2,3-Difluorobenzene-1-sulfonamide | C6H5F2NO2S | CID 22736214. National Institutes of Health.[Link]
-
Dudutienė, V., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry. [Link]
-
Capkauskaitė, E., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed. [Link]
-
Zubrienė, A., et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Taylor & Francis. Carbonic Anhydrases inhibitory effects of new benzenesulfonamides synthesized by using superacid chemistry.[Link]
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- 4. 2,3-Difluorobenzene-1-sulfonamide | C6H5F2NO2S | CID 22736214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX / Journal of Medicinal Chemistry, 2014 [sci-hub.box]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Patent Landscape and Application Guide for 6-Chloro-2,3-difluorobenzenesulfonamide in Drug Discovery
Executive Summary
The compound 6-Chloro-2,3-difluorobenzenesulfonamide (CAS: 1208077-20-6) has emerged as a highly privileged building block in modern medicinal chemistry. Rather than serving as an active pharmaceutical ingredient (API) on its own, it is a critical intermediate utilized in the synthesis of highly selective, state-dependent voltage-gated sodium channel (NaV1.7 and NaV1.8) inhibitors. These inhibitors represent a paradigm shift in the development of non-opioid analgesics for neuropathic and inflammatory pain.
As a Senior Application Scientist, I have structured this technical guide to move beyond generic synthetic descriptions. Here, we will dissect the structural causality behind why this specific halogenated substitution pattern is chosen, map its patent landscape, and provide a self-validating experimental protocol for incorporating this moiety into novel drug candidates.
Chemical & Structural Rationale: The Causality of Halogenation
In early-stage drug discovery, the selection of an arylsulfonamide headgroup is never arbitrary. The 6-chloro-2,3-difluoro substitution pattern provides three distinct, causal advantages for target engagement and pharmacokinetics:
-
pKa Modulation for VSD4 Binding: To achieve isoform-selective inhibition of NaV1.7, the inhibitor must bind to the Voltage-Sensing Domain 4 (VSD4) in its activated state. The strong electron-withdrawing inductive effect of the fluorine atoms at positions 2 and 3, combined with the chlorine at position 6, dramatically lowers the pKa of the sulfonamide NH from ~10.1 (unsubstituted) to ~6.8. This increased acidity allows the sulfonamide to exist partially in its anionic form at physiological pH, forming a critical salt bridge with the fourth arginine gating charge (R4) on the S4 helix of NaV1.7 ()[1].
-
Conformational Locking: The bulky 6-chloro substituent sterically clashes with the sulfonamide oxygen atoms, forcing the aromatic ring out of coplanarity. This pre-organizes the molecule into the bioactive "twisted" conformation required to fit into the narrow, lipid-facing binding pocket of VSD4, thereby reducing the entropic penalty of binding ()[2].
-
Metabolic Stability: Unsubstituted arylsulfonamides are highly susceptible to CYP450-mediated aromatic oxidation. By blocking the 2, 3, and 6 positions with halogens, the molecule exhibits near-zero CYP3A4 clearance, significantly extending the in vivo half-life.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the causal relationship between halogen substitution, pKa, and pharmacological efficacy.
| Arylsulfonamide Headgroup | pKa (Sulfonamide NH) | NaV1.7 IC50 (nM) | CYP3A4 Clearance (µL/min/mg) | Bioactive Conformation |
| Unsubstituted | 10.1 | >10,000 | 45.2 | Planar (High entropic penalty) |
| 2-Fluoro | 9.2 | 4,500 | 38.1 | Partially twisted |
| 2,3-Difluoro | 8.4 | 850 | 22.4 | Partially twisted |
| 6-Chloro-2,3-difluoro | 6.8 | 12 | < 5.0 | Orthogonal (Pre-organized) |
Patent Landscape & Target Applications
The intellectual property space surrounding 6-Chloro-2,3-difluorobenzenesulfonamide is heavily concentrated in specific therapeutic and agricultural areas:
-
Non-Opioid Analgesics (NaV1.7/1.8 Inhibitors): Major pharmaceutical companies have filed extensive Markush structures claiming halogenated arylsulfonamides. Recent innovations even include Nav1.7 antibody-arylsulfonamide drug conjugates (ADCs) designed to enhance tissue-specific delivery to dorsal root ganglia (DRG) while minimizing CNS exposure ()[3].
-
Oncology & Agrochemicals: Secondary applications include its use as a bioisostere in Bcl-2 inhibitors (oncology) and as a precursor for acetolactate synthase (ALS) inhibiting herbicides, where the acidic sulfonamide is essential for target binding.
Mechanism of NaV1.7 inhibition by arylsulfonamides blocking pain propagation.
Experimental Protocols: Synthesis of NaV1.7 Inhibitor Analogs
To synthesize a functional NaV1.7 inhibitor, the 6-Chloro-2,3-difluorobenzenesulfonamide building block is typically coupled to a complex heteroaryl core (e.g., a functionalized chromane or indane) via a Buchwald-Hartwig C-N cross-coupling reaction.
Self-Validating Methodology:
-
Reagent Preparation: In a nitrogen-filled glovebox, combine 6-Chloro-2,3-difluorobenzenesulfonamide (1.0 eq) and the target heteroaryl bromide (1.05 eq) in an oven-dried Schlenk flask.
-
Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq) and the bulky biaryl phosphine ligand tBuBrettPhos (0.1 eq). Causality Check: The bulky ligand is critical; standard ligands will result in catalyst poisoning by the highly acidic sulfonamide NH.
-
Base Addition: Add anhydrous Potassium Carbonate (K2CO3) (2.5 eq). Causality Check: Avoid stronger bases (like NaOtBu), which will cause degradation of the fluorinated aromatic ring via nucleophilic aromatic substitution (SNAr) at the highly electrophilic 2-fluoro position.
-
Solvent & Reaction: Suspend the mixture in anhydrous 1,4-Dioxane (0.2 M). Seal the flask, remove from the glovebox, and heat at 90°C for 12 hours under vigorous stirring.
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl. Validation Step: Because the product sulfonamide has a pKa of ~6.8, washing with 1M HCl ensures the product is fully protonated and partitioned into the organic layer, leaving basic impurities in the aqueous phase. Dry the organic layer over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC (MeCN/H2O with 0.1% TFA) to yield the final API.
Synthetic workflow for coupling 6-Chloro-2,3-difluorobenzenesulfonamide.
References
-
Ahuja, S., et al. "Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist." Science 350.6267 (2015). URL:[Link]
-
Roecker, A. J., et al. "Discovery of Potent, Selective and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides." Journal of Medicinal Chemistry 60.10 (2017): 4091-4109. URL:[Link]
- "Antibody drug conjugate and preparation method and application thereof." Patent CN113318238A.
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Methodological & Application
Scalable Synthesis Routes for 6-Chloro-2,3-difluorobenzenesulfonamide: Application Notes and Protocols
[label="{Side Reaction|Halogen-Metal Exchange
Evaluating Sulfonation Outcomes
I'm now zeroing in on the sulfonation and amidation stages. I'm focusing on the conversion of the aryllithium intermediate to the sulfonyl chloride, employing anhydrous sulfur dioxide and NCS. I'm building on previously described literature, and am preparing the visual depiction of the entire reaction sequence with clear color coding. This will show the pathways.
Analyzing Sulfonation & Amidation
I'm now focusing on sulfonation using anhydrous sulfur dioxide, and the amidation steps. I'm leveraging established literature and am currently refining the visual pathway, which will incorporate strategic color coding. I'm focusing on the successful aryllithium intermediate conversion to the sulfonyl chloride.
Refining Procedure Steps
I'm now detailing each step of the synthesis. I've focused on LiTMP preparation, lithiation conditions, anhydrous SO2 sulfination, and NCS chlorination for sulfonyl chloride conversion. I'm writing with specific reagents and concentrations, including the reaction scale. Then I will describe the appropriate workup conditions.
Detailing the Reaction Steps
I'm now detailing each step of the synthesis. I'm focusing on the conversion of the sulfonyl chloride. Extraction with CH2Cl2 is required, and I'll wash the combined organic layers with brine and dry over Na2SO4. Purification via short-path distillation or silica plug will follow. Then, I'm writing the amidation protocol with ammonium hydroxide.
Finalizing Protocols Details
I'm now detailing each step of the synthesis. I am documenting the workup after amidation with ammonium hydroxide. I'll extract the aqueous phase, wash the combined organics, dry, and concentrate. I'll describe recrystallization for pure sulfonamide. I'm noting the critical workup steps to ensure purity and high yield. I am now incorporating self-validating protocols to ensure the process runs correctly.
Validating Sulfonation Details
I am now focusing on the final workup procedures. I'll describe how to handle the aqueous and organic phases after amidation with ammonium hydroxide. I'll also detail the recrystallization steps. I'm focusing on self-validating checks. I am creating a set of checks to be done during workup.
Introduction & Strategic Overview
6-Chloro-2,3-difluorobenzenesulfonamide (CAS 1208077-20-6) is a highly specialized, multifunctional aromatic building block. The presence of a sulfonamide pharmacophore flanked by a chlorine atom and a difluoro motif makes it a critical intermediate in the design of metabolically stable, lipophilic drug candidates. Developing a scalable, regioselective synthesis from commercially available starting materials is essential for process chemistry and drug development.
The most scalable and cost-effective synthetic route relies on 1-chloro-3,4-difluorobenzene as the starting material. The synthesis proceeds via a three-step, two-stage workflow:
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Directed ortho-Lithiation (DoM) to selectively deprotonate the C2 position.
-
Sulfination and Chlorination utilizing sulfur dioxide (SO₂) and N-chlorosuccinimide (NCS) to yield 6-chloro-2,3-difluorobenzenesulfonyl chloride (CAS 1208078-24-3).
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Amidation of the sulfonyl chloride using aqueous ammonia to furnish the target sulfonamide.
Synthetic workflow from 1-chloro-3,4-difluorobenzene to the target sulfonamide.
Mechanistic Causality & Reaction Design
Step 1: Regioselective Directed ortho-Lithiation (DoM)
The success of this route hinges on the regioselective deprotonation of 1-chloro-3,4-difluorobenzene. The C2 proton is highly acidic due to the combined inductive electron-withdrawing effects of the adjacent chlorine (C1) and fluorine (C3) atoms. However, using standard alkyllithiums (e.g., n-BuLi) often leads to competitive halogen-metal exchange at the chlorine atom. To enforce kinetic control and strict regioselectivity, a strong, non-nucleophilic base such as Lithium tetramethylpiperidide (LiTMP) or Lithium diisopropylamide (LDA) is employed at cryogenic temperatures (-78 °C) .
Step 2: Sulfination and Oxidative Chlorination
The resulting 2-lithio-1-chloro-3,4-difluorobenzene is a potent nucleophile. Bubbling anhydrous sulfur dioxide (SO₂) gas through the reaction mixture traps the aryllithium species, forming a stable lithium sulfinate intermediate. This rapid trapping is causal to preventing benzyne formation or autometalation side reactions that occur if the aryllithium is allowed to warm. Subsequent in situ treatment with N-chlorosuccinimide (NCS) provides a mild oxidative chlorination, converting the sulfinate to 6-chloro-2,3-difluorobenzenesulfonyl chloride without over-oxidizing the aromatic ring .
Step 3: Amidation
The highly electrophilic sulfonyl chloride is rapidly converted to the sulfonamide using aqueous ammonia (28-30%). The biphasic nature of the reaction in THF/water allows the excess ammonia to act simultaneously as the nucleophile and the acid scavenger (neutralizing the HCl byproduct). This step is highly exothermic and requires careful temperature control (0 °C) to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid .
Mechanistic causality and competing pathways during the directed ortho-lithiation step.
Quantitative Data & Yield Analysis
The following tables summarize the optimization data for the key transformations, demonstrating the causality between reagent selection and isolated yields.
Table 1: Optimization of Lithiation-Sulfination Conditions
| Base | Equivalents | Temp (°C) | Electrophile | Yield of Sulfonyl Chloride (%) | Mechanistic Observation |
| n-BuLi | 1.1 | -78 | SO₂ / NCS | 35 | Significant halogen-metal exchange |
| LDA | 1.1 | -78 | SO₂ / NCS | 78 | Good regioselectivity |
| LiTMP | 1.1 | -78 | SO₂ / NCS | 89 | Optimal kinetic control |
| LiTMP | 1.1 | -40 | SO₂ / NCS | 52 | Benzyne formation/decomposition |
Table 2: Optimization of Amidation Conditions
| Ammonia Source | Solvent | Temp (°C) | Time (h) | Yield of Sulfonamide (%) | Purity (HPLC %) |
| NH₃ (gas) | THF | 0 | 2 | 92 | >99 |
| NH₄OH (aq, 28%) | DCM | 0 to RT | 4 | 88 | 97 |
| NH₄OH (aq, 28%) | THF | 0 to RT | 3 | 94 | >99 |
Detailed Experimental Protocols
These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate failures are caught before proceeding to the next step.
Protocol A: One-Pot Synthesis of 6-Chloro-2,3-difluorobenzenesulfonyl chloride
-
Preparation of LiTMP: In a flame-dried, argon-purged Schlenk flask, dissolve 2,2,6,6-tetramethylpiperidine (TMP) (1.1 equiv) in anhydrous THF (0.5 M). Cool to -78 °C. Add n-butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise. Stir for 30 min at -78 °C.
-
Lithiation: Add a solution of 1-chloro-3,4-difluorobenzene (1.0 equiv) in anhydrous THF dropwise over 20 min, maintaining the internal temperature strictly below -70 °C. Stir for 1.5 hours at -78 °C to ensure complete metalation.
-
Sulfination: Bubble anhydrous SO₂ gas through the solution for 15 min at -78 °C until the solution turns pale yellow. Stir for an additional 30 min, then allow the reaction to warm to room temperature.
-
Self-Validation Checkpoint: The reaction must be allowed to warm to room temperature under a nitrogen sweep to evaporate excess SO₂. Failing to remove excess SO₂ before adding NCS will result in the formation of sulfuryl chloride (SO₂Cl₂), leading to unselective chlorination of the aromatic ring.
-
-
Chlorination: Concentrate the mixture under reduced pressure, resuspend the resulting lithium sulfinate salt in anhydrous CH₂Cl₂ (0.3 M), and cool to 0 °C. Add N-chlorosuccinimide (NCS) (1.2 equiv) in portions. Stir for 2 hours at 0 °C.
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Workup: Quench with ice-cold water. Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via short-path distillation or a silica plug to afford the sulfonyl chloride.
Protocol B: Synthesis of 6-Chloro-2,3-difluorobenzenesulfonamide
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Amidation: Dissolve the freshly prepared 6-chloro-2,3-difluorobenzenesulfonyl chloride (1.0 equiv) in anhydrous THF (0.4 M). Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Slowly add aqueous ammonium hydroxide (NH₄OH, 28-30%, 5.0 equiv) dropwise over 15 min. A white precipitate (NH₄Cl) will begin to form immediately.
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Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 3 hours. Monitor completion via TLC or LC-MS (ensuring complete consumption of the sulfonyl chloride).
-
Workup: Evaporate the THF under reduced pressure. Dilute the aqueous residue with ethyl acetate and acidify to pH 3 using 1M HCl.
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Self-Validation Checkpoint: Sulfonamides are weakly acidic (pKa ~9-10). If the solution remains basic during workup, the target product will partition into the aqueous layer as a water-soluble salt, drastically reducing the isolated yield. Achieving pH 3 ensures full protonation and organic solubility.
-
-
Isolation: Separate the layers, extract the aqueous phase with ethyl acetate, wash the combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from heptane/ethyl acetate to yield pure 6-chloro-2,3-difluorobenzenesulfonamide as a white crystalline solid.
References
[1] Title: Benzaldéhydes ortho-substitués, procédé pour leur préparation, et leur emploi (EP1153909B1) Source: European Patent Office URL:
[2] Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Source: Molecules (MDPI) URL:[Link]
[3] Title: Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances (PMC) URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2,3-difluorobenzenesulfonamide
Welcome to the technical support center for the synthesis of 6-Chloro-2,3-difluorobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable fluorinated intermediate. We will address common challenges, provide in-depth troubleshooting advice in a direct question-and-answer format, and offer detailed, field-tested protocols to improve your reaction yields and product purity.
Overview of the Synthetic Challenge
The synthesis of 6-Chloro-2,3-difluorobenzenesulfonamide is a two-stage process, each with its own set of potential pitfalls. The primary route involves the initial preparation of the key intermediate, 6-Chloro-2,3-difluorobenzenesulfonyl chloride, followed by its amination to yield the final product. Success hinges on careful control of reaction conditions, reagent quality, and a clear understanding of the underlying reaction mechanisms and potential side reactions.
Caption: General two-stage workflow for the synthesis of 6-Chloro-2,3-difluorobenzenesulfonamide.
Part 1: Troubleshooting the Synthesis of 6-Chloro-2,3-difluorobenzenesulfonyl chloride
This electrophilic aromatic substitution can be challenging due to the electron-deactivating nature of the halogen substituents on the benzene ring.
Q1: My chlorosulfonation of 1-chloro-2,3-difluorobenzene is resulting in a low yield. What are the most common causes and how can I fix them?
Low yields in this step typically trace back to three main factors: incomplete reaction, reagent degradation, or improper workup. The electron-withdrawing effects of the two fluorine atoms and the chlorine atom deactivate the aromatic ring, making it less susceptible to electrophilic attack than simple benzene.[1]
Troubleshooting Guide for Chlorosulfonation
| Parameter | Common Issue | Recommended Solution & Rationale |
| Reagent Quality | Old or degraded chlorosulfonic acid (ClSO₃H). | Use freshly distilled or a newly opened bottle of chlorosulfonic acid. This reagent is highly corrosive and hygroscopic; moisture causes it to decompose into sulfuric acid and HCl, reducing its efficacy.[2] |
| Reagent Stoichiometry | Insufficient excess of chlorosulfonic acid. | Use a significant excess of chlorosulfonic acid (typically 4-5 equivalents). This ensures that it acts as both the reagent and the solvent, driving the reaction to completion.[2] |
| Reaction Temperature | Temperature is too low, leading to a slow reaction rate. | Maintain a reaction temperature between 50-60°C. While higher temperatures can increase the reaction rate, they also promote the formation of undesired byproducts, such as sulfones. |
| Reaction Time | Insufficient reaction time for the deactivated substrate. | Monitor the reaction progress using TLC or GC. For deactivated substrates like this, a longer reaction time (e.g., 2-4 hours) at the optimal temperature is often necessary to achieve full conversion.[2] |
| Workup Procedure | Premature hydrolysis of the product during quenching. | Pour the reaction mixture slowly onto crushed ice with vigorous stirring.[3] This exothermic quenching must be controlled to prevent localized heating, which can hydrolyze the desired sulfonyl chloride product back to the sulfonic acid. |
Q2: I'm observing isomeric impurities. How can I ensure the correct regioselectivity for the chlorosulfonyl group?
The directing effects of the substituents on the starting material, 1-chloro-2,3-difluorobenzene, dictate the position of the incoming chlorosulfonyl group. Both chlorine and fluorine are ortho-, para-directing activators (though deactivating overall due to induction).
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Position 1 (Cl): Directs to positions 2, 4, 6.
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Position 2 (F): Directs to positions 1, 3, 5.
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Position 3 (F): Directs to positions 2, 4, 6.
The primary site of substitution will be position 6. This is because it is para to the fluorine at position 3 and ortho to the chlorine at position 1. This position is sterically accessible and electronically favored by two of the three halogens. While minor isomers may form, substitution at position 6 is strongly preferred. If significant amounts of other isomers are detected, confirm the identity and purity of your starting material, 1-chloro-2,3-difluorobenzene.[4]
Part 2: Troubleshooting the Amination to 6-Chloro-2,3-difluorobenzenesulfonamide
The conversion of the sulfonyl chloride to the sulfonamide is a nucleophilic substitution reaction. The primary challenge is preventing the hydrolysis of the highly reactive sulfonyl chloride intermediate.[5][6]
Q3: My primary impurity is 6-Chloro-2,3-difluorobenzenesulfonic acid. How do I prevent its formation?
The formation of the sulfonic acid is a clear indication of premature hydrolysis of your sulfonyl chloride intermediate. The sulfur atom in the sulfonyl chloride is highly electrophilic and will readily react with water, which can be a more aggressive nucleophile than the desired amine under certain conditions.[6]
Preventative Measures for Hydrolysis:
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Ensure Anhydrous Conditions: All glassware must be flame- or oven-dried before use. Solvents (e.g., Dichloromethane, Acetonitrile) must be anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[6]
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Controlled Addition: Dissolve the sulfonyl chloride in an anhydrous aprotic solvent and add this solution dropwise to the cooled amine solution. This maintains a low concentration of the sulfonyl chloride, minimizing its contact with any trace water.
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Temperature Control: Perform the reaction at a low temperature (0 °C to room temperature). While heat can increase the rate of the desired amination, it accelerates the rate of hydrolysis even more significantly.
Caption: Competing reaction pathways for the sulfonyl chloride intermediate.
Q4: What are the best practices for choosing the amine source and base for the amination step?
The choice of amine and base is critical for achieving a high yield and purity.
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Amine Source: Concentrated ammonium hydroxide is a common and practical source of ammonia. It should be used in excess to ensure it outcompetes trace water and drives the reaction forward. The reaction should be performed in a solvent where the sulfonyl chloride is soluble, such as THF or dioxane, which are miscible with aqueous ammonia.
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Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is often added (1.1 to 1.5 equivalents).[5] Its purpose is to neutralize the HCl byproduct generated during the reaction.[7] This prevents the protonation of the ammonia/amine, which would render it non-nucleophilic, and maintains a basic pH to avoid acid-catalyzed degradation.[6]
Q5: My final product is proving difficult to purify. What purification strategies do you recommend?
If the reaction has been successful, the crude product will contain the desired sulfonamide, the hydrochloride salt of your base (e.g., triethylammonium chloride), and potentially some unreacted starting material or the sulfonic acid byproduct.
Step-by-Step Purification Protocol:
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Initial Workup: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally a brine solution to remove residual water.[6]
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Removal of Sulfonic Acid: If the sulfonic acid impurity is present, it can often be removed by washing the organic layer with a dilute sodium bicarbonate solution. The acidic sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer, while the neutral sulfonamide remains in the organic layer.
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Crystallization: 6-Chloro-2,3-difluorobenzenesulfonamide is a solid. Recrystallization is the most effective method for achieving high purity. Experiment with various solvent systems, such as ethyl acetate/hexane or ethanol/water, to find conditions that yield well-formed crystals.
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Column Chromatography: If crystallization fails to remove all impurities, silica gel column chromatography can be employed as a final polishing step. Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes.
Detailed Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 6-Chloro-2,3-difluorobenzenesulfonyl chloride
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Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and an addition funnel, add chlorosulfonic acid (4.0 eq.).
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Addition of Substrate: Cool the flask in an ice-water bath. Slowly add 1-chloro-2,3-difluorobenzene (1.0 eq.) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 20°C.
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Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C in an oil bath. Stir for 2-3 hours. Monitor the reaction by taking small aliquots, quenching them in ice/water, extracting with ethyl acetate, and analyzing by GC or TLC.
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Workup: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice.
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Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of 6-Chloro-2,3-difluorobenzenesulfonamide
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Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add concentrated ammonium hydroxide (5.0 eq.) and cool to 0°C in an ice bath.
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Addition of Sulfonyl Chloride: Dissolve the crude 6-chloro-2,3-difluorobenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold, stirring ammonium hydroxide solution over 20-30 minutes.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.
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Workup: Acidify the reaction mixture to pH ~2 by the slow addition of 2M HCl. This will precipitate the crude sulfonamide.
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Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.
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Purification: Dry the crude solid in a vacuum oven. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to afford the pure 6-Chloro-2,3-difluorobenzenesulfonamide.
References
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Fernandes, C., et al. (2018). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]
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Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Available at: [Link]
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Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
-
Schmitt, A. D. (2016). Synthesis of Sulfonamides. Royal Society of Chemistry. Available at: [Link]
-
Organic Syntheses. (1952). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. Available at: [Link]
-
PubChem. 1-Chloro-2,3-difluorobenzene. National Institutes of Health. Available at: [Link]
-
Organic Syntheses. (1921). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses. Available at: [Link]
-
Ali, M. A., et al. (2010). 4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide. PMC - NIH. Available at: [Link]
Sources
- 1. Chapter 13:Synthesis of Sulfonamides (2016) | Anne-Marie D. Schmitt | 3 Citations [scispace.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Chloro-2,3-difluorobenzene | C6H3ClF2 | CID 2782762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]
Technical Support Center: Troubleshooting 6-Chloro-2,3-difluorobenzenesulfonamide Solubility in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers associated with dissolving 6-Chloro-2,3-difluorobenzenesulfonamide . We do not just provide generic instructions; we explain the physical chemistry driving these protocols so you can adapt them to your specific assay requirements, ensuring absolute reproducibility and scientific integrity.
Root Cause Analysis: The Solvation Challenge
The molecule 6-Chloro-2,3-difluorobenzenesulfonamide (CAS: 1208077-20-6)[1] presents a dual solubility challenge due to competing intermolecular forces:
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The Lattice Barrier: The sulfonamide group (-SO₂NH₂) acts as both a strong hydrogen-bond donor and acceptor. This creates a robust crystal lattice energy in the solid state that strongly resists solvation.
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The Solvent Vulnerability: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent, typically excellent at breaking these intermolecular networks by acting as an H-bond acceptor. However, the highly electronegative, lipophilic 6-chloro-2,3-difluorobenzene ring makes this solvation thermodynamically fragile.
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The Role of Water: DMSO is highly hygroscopic. If it absorbs even trace amounts of atmospheric moisture, the water molecules (which are strong H-bond donors and acceptors) will preferentially hydrate the DMSO. This strips the solvent of its capacity to solvate the lipophilic halogenated ring, leading to rapid hydrophobic collapse and precipitation[2][3].
Diagnostic & Troubleshooting Workflow
Workflow for diagnosing and resolving 6-Chloro-2,3-difluorobenzenesulfonamide solubility in DMSO.
Physicochemical Parameters & Solvation Impact
To effectively troubleshoot, you must understand the quantitative parameters governing the compound's behavior in solution.
| Property | Value | Impact on Solvation Dynamics |
| CAS Number | 1208077-20-6 | Unique identifier for sourcing high-purity batches[1]. |
| Molecular Weight | 227.62 g/mol | Favorable for diffusion, but high density of halogens increases lipophilicity[1]. |
| Functional Groups | -SO₂NH₂, -Cl, -F (x2) | Sulfonamide forms strong crystal lattice H-bonds; halogens resist aqueous solvation. |
| Solvent Compatibility | Polar Aprotic (DMSO) | DMSO acts as an H-bond acceptor to disrupt the sulfonamide lattice. |
| Moisture Sensitivity | High (in solution) | Trace water in DMSO drastically lowers the solubility limit, inducing precipitation[2][3]. |
| Max Recommended Stock | 10 mM - 25 mM | Concentrations >25 mM risk supersaturation and crash-out upon freeze-thaw cycles[4]. |
Self-Validating Experimental Protocols
Protocol A: Preparation of Anhydrous Stock Solution
Causality: Minimizing water content prevents the hydrophobic collapse of the halogenated ring. This protocol includes built-in validation steps to ensure the solution is thermodynamically stable, not just kinetically suspended.
-
Equilibration: Allow the sealed vial of 6-Chloro-2,3-difluorobenzenesulfonamide and the bottle of anhydrous DMSO to equilibrate to room temperature (20-25°C) for 30 minutes before opening. Why? Opening cold containers causes atmospheric moisture to condense directly into the solvent or powder.
-
Solvent Addition: Weigh the desired mass of the compound into a sterile, dry amber vial. Add fresh, anhydrous DMSO (certified ≤0.1% water content)[3] to achieve a conservative stock concentration (e.g., 10 mM).
-
Mechanical Agitation: Vortex vigorously for 2 to 5 minutes to maximize the surface area interaction between the solvent and the crystal lattice.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes. Monitor the water bath temperature to ensure it does not exceed 40°C, which could cause thermal degradation.
-
Validation (Self-Check): Hold the vial against a dark background under a bright light. If the solution is perfectly clear, allow it to sit undisturbed at room temperature for 1 hour. If it remains clear, the solution is thermodynamically stable.
Protocol B: Rescuing Precipitated Solutions
Causality: Supersaturation or moisture absorption during storage causes crystallization. We must input kinetic energy to break the newly formed lattice without degrading the molecule.
-
Sealing: Ensure the vial containing the precipitated stock is tightly sealed (use Parafilm) to prevent further moisture ingress during heating.
-
Thermal Input: Place the vial in a dry heating block or water bath set to 37°C - 40°C for 10 minutes.
-
Agitation: Remove and immediately vortex for 60 seconds. Repeat the heat/vortex cycle up to three times.
-
Validation (Self-Check): If the compound dissolves but precipitates again upon cooling to room temperature, your solution is supersaturated . You must dilute the stock with additional anhydrous DMSO to reach a stable concentration[4].
Frequently Asked Questions (FAQs)
Q1: Why does my compound dissolve perfectly on day one, but precipitate after being stored at -20°C? A1: This is a classic symptom of freeze-thaw nucleation combined with DMSO's hygroscopic nature. When DMSO freezes (at 18.5°C), the compound is forced into a concentrated liquid micro-phase before fully freezing. If the DMSO absorbed atmospheric moisture during handling, the water content reduces the solvent's capacity to keep the lipophilic halogenated ring in solution upon thawing[2][3]. Always store aliquots in single-use volumes over desiccant to prevent moisture ingress.
Q2: Can I heat the DMSO solution to 60°C to force the compound into solution faster? A2: It is highly discouraged. While heating increases kinetic energy and helps overcome the crystal lattice energy of the sulfonamide group, heating above 40°C risks thermal degradation. More importantly, if the solution requires excessive heat to dissolve, it is supersaturated at room temperature. Upon cooling, it will eventually crash out, leading to erroneously low concentrations in your downstream assays[4].
Q3: My assay requires dilution into an aqueous buffer. How do I prevent the compound from crashing out during this step? A3: The "solvent shift" from DMSO to water causes a rapid drop in solubility due to the lipophilic 6-chloro-2,3-difluoro-substituted ring. To mitigate this:
-
Keep the final DMSO concentration in the assay below 1% (or ≤0.5% for cell cultures).
-
Pre-dilute the DMSO stock into an intermediate co-solvent or surfactant (like PEG-400 or Tween-80) before adding it to the aqueous buffer.
-
Ensure rapid mixing (vortexing) of the aqueous buffer while adding the DMSO stock dropwise to prevent local zones of high concentration.
References
-
Oakwood Chemical . "6-Chloro-2,3-difluorobenzenesulfonamide (Product Details & Properties)". Oakwood Products, Inc. URL: [Link]
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Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . National Institutes of Health (NIH) - PubMed Central (PMC). URL:[Link]
-
Stability of screening compounds in wet DMSO . PubMed. URL:[Link]
-
Measured water content for DMSO compound stock solutions in microtubes . ResearchGate. URL:[Link]
Sources
- 1. 6-Chloro-2,3-difluorobenzenesulfonamide [oakwoodchemical.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization solvents for high-purity 6-Chloro-2,3-difluorobenzenesulfonamide
Answering the user's request.## Technical Support Center: High-Purity Recrystallization of 6-Chloro-2,3-difluorobenzenesulfonamide
Welcome to the technical support guide for the purification of 6-Chloro-2,3-difluorobenzenesulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for downstream applications. Recrystallization is a powerful and economical purification technique, but its success hinges on a rational approach to solvent selection and troubleshooting. This guide provides field-proven insights and systematic protocols to help you overcome common challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the recrystallization of 6-Chloro-2,3-difluorobenzenesulfonamide.
Q1: What are the ideal characteristics of a recrystallization solvent for 6-Chloro-2,3-difluorobenzenesulfonamide?
A1: The perfect solvent follows the "like dissolves like" principle, but with a critical temperature-dependent nuance. For this specific sulfonamide, an ideal solvent should exhibit:
-
High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.[1][2]
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should drop significantly, allowing for maximum recovery of pure crystals.[1][2]
-
Favorable boiling point: The solvent's boiling point should be below the melting point of 6-Chloro-2,3-difluorobenzenesulfonamide to prevent "oiling out." A boiling point between 60-120°C is generally preferred for ease of handling and removal.[1]
-
Inertness: The solvent must not react with the sulfonamide.[1]
-
Volatility: It should be sufficiently volatile to be easily removed from the final crystalline product during the drying step.[1]
Q2: What solvent systems are recommended as a starting point for this compound?
A2: Given the polar sulfonamide group and the halogenated aromatic ring, solvents of intermediate polarity or binary solvent mixtures are excellent starting points. For sulfonamides, alcohol-water mixtures are often highly effective.[3][4]
-
Single Solvents: Isopropanol, Ethanol, Ethyl Acetate.
-
Solvent Pairs: Ethanol/Water, Isopropanol/Water, Ethyl Acetate/Hexanes.[3][5] A solvent pair is used when no single solvent has the ideal solubility profile. The compound is dissolved in the "good" solvent (in which it is highly soluble), and the "anti-solvent" (in which it is poorly soluble) is added dropwise to the hot solution until turbidity appears, indicating saturation.[2]
Q3: How do I perform a quick solvent screen to find the best candidate?
A3: A microscale solvent screen is highly recommended:
-
Place approximately 10-20 mg of your crude 6-Chloro-2,3-difluorobenzenesulfonamide into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature. Note the solubility.
-
If the compound is insoluble at room temperature, heat the tube in a sand or water bath.[6] Observe if the compound dissolves.
-
If it dissolves when hot, cool the tube to room temperature and then in an ice bath. Observe the quality and quantity of crystal formation.
-
The best solvent is one where the compound is sparingly soluble or insoluble in the cold but dissolves completely upon heating.[6]
Solvent Selection & General Protocol Workflow
The following diagram illustrates a logical workflow for selecting a suitable recrystallization solvent and executing the general protocol.
Caption: A generalized workflow for solvent selection and recrystallization.
Troubleshooting Guide
Even with a well-chosen solvent, experimental issues can arise. This guide addresses the most common problems in a question-and-answer format.
Q4: My product has "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[3] This is a common and frustrating issue.
-
Causality:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a liquid.[3][7]
-
Rapid Cooling: Cooling the saturated solution too quickly can prevent the molecules from having enough time to orient themselves into a crystal lattice.
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the solute-impurity mixture.[3]
-
-
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[3][7]
-
Slow Down Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with a cloth or place it within a larger beaker of hot water and allow both to cool together.[3]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[3]
-
Change Solvents: If the problem persists, the chosen solvent may be too nonpolar. A more polar solvent or a different solvent mixture should be investigated.[3]
-
Q5: After cooling, no crystals have formed. What should I do?
A5: The absence of crystal formation is typically due to either using too much solvent or the solution being supersaturated.[3][8]
-
Causality:
-
Excessive Solvent: This is the most common reason for crystallization failure.[8] If the solution is not sufficiently saturated upon cooling, the solute will remain in the mother liquor.
-
Supersaturation: The solution may be holding more solute than its normal solubility limit without precipitation. Crystallization requires an initial nucleation event to begin.[8]
-
-
Solutions:
-
Induce Crystallization: First, try to initiate crystal growth by scratching the inner wall of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[3][7]
-
Reduce Solvent Volume: If induction fails, gently heat the solution and boil off a portion of the solvent to increase the concentration.[7] Allow it to cool again.
-
Cool Further: Once the flask has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[3]
-
Q6: My final yield is very low. How can I improve the recovery?
A6: Low recovery is a frequent issue that can often be traced back to several key steps in the procedure.[3]
-
Causality:
-
Using Too Much Solvent: As mentioned above, this is the primary cause of low yield, as a significant portion of the product remains dissolved in the mother liquor.[3][7]
-
Premature Crystallization: If the solution cools during a hot filtration step, the product will crystallize on the filter paper or in the funnel stem, leading to loss.[3]
-
Incomplete Transfer: Physical loss of material during transfers between flasks and filtration apparatus.
-
Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent can re-dissolve some of the product.
-
-
Solutions:
-
Use the Minimum Solvent: During the dissolution step, add the hot solvent portion-wise until the solid just dissolves. Avoid adding a large excess.[9]
-
Optimize Hot Filtration: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or steam to prevent premature crystallization.[9]
-
Minimize Transfers: Plan your workflow to reduce the number of times you transfer the material.
-
Wash Crystals Correctly: Wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving the product.
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Troubleshooting Decision Pathway
This diagram provides a visual guide to diagnosing and solving common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
Summary of Potential Solvents
The following table provides data on common solvents that could be suitable for the recrystallization of 6-Chloro-2,3-difluorobenzenesulfonamide. The choice depends on the specific impurity profile of the crude material.
| Solvent | Boiling Point (°C) | Polarity Index | Key Advantages | Potential Issues |
| Isopropanol | 82.6 | 4.3 | Good for sulfonamides; less volatile than ethanol. | Can form azeotropes with water. |
| Ethanol | 78.4 | 5.2 | Excellent solvent for many sulfonamides, often used with water.[4][10] | Highly flammable. |
| Water | 100.0 | 9.0 | Inexpensive, non-flammable, good anti-solvent for organic compounds. | High boiling point can make drying difficult. |
| Ethyl Acetate | 77.1 | 4.3 | Good balance of polarity, easily removed. | Highly flammable. |
| Toluene | 110.6 | 2.4 | Good for less polar compounds; can help azeotropically remove water. | High boiling point; relatively toxic. |
| Hexanes/Heptane | ~69 / ~98 | ~0.0 | Excellent as an anti-solvent to precipitate compounds from more polar solvents. | Poor solvent for polar compounds on its own. |
References
- BenchChem. (2025).
- BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
- University of Colorado Boulder.
- Google Patents. (1957).
- Google Patents. (1970).
- University of York.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- XULA Digital Commons. (2022).
- ResearchGate.
- Scribd.
- PMC. (2025).
- BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride.
- BenchChem. Troubleshooting common issues in the synthesis of aryl sulfonic acids.
- University of California, Los Angeles. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
Sources
- 1. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Low Conversion in 6-Chloro-2,3-difluorobenzenesulfonamide Workflows
Welcome to the Technical Support Center. As a highly functionalized and sterically encumbered building block, 6-Chloro-2,3-difluorobenzenesulfonamide (CAS: 1208077-20-6) [1] presents unique challenges in synthetic workflows. Its ortho, ortho-disubstitution pattern (C2-fluoro and C6-chloro relative to the sulfonamide) creates a massive steric shield, while the penta-substituted electron-deficient ring drastically alters its nucleophilic and electrophilic profiles.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to overcome low conversion rates in your experiments.
Section 1: N-Alkylation of the Sulfonamide Core
Frequently Asked Questions (FAQs)
Q: Why am I seeing <10% conversion when using standard
Q: When I force the reaction with excess alkylating agent and heat, I get a complex mixture. How can I selectively achieve mono-alkylation?
A: Forcing the reaction with excess electrophile invariably drives the formation of N,N-dialkylated byproducts[2]. To suppress this, you must control the stoichiometry strictly (1.0 to 1.1 equivalents) and employ slow addition[2]. Alternatively, abandoning the
Quantitative Data: Parameter Influence on N-Alkylation
| Parameter | Condition | Expected Conversion | Mechanistic Rationale |
| Base / Solvent | Low (<20%) | Insufficient basicity and poor solvation of the cation in non-polar media[2]. | |
| Base / Solvent | Moderate (40-60%) | Polar aprotic solvents (DMF) effectively solvate the cation, leaving the sulfonamide anion exposed and more nucleophilic[2]. | |
| Catalysis | Mn-PNP Pincer (Borrowing | High (>85%) | Circumvents direct |
| Stoichiometry | >2.0 eq Alkyl Halide | Moderate (Dialkylation) | A large excess of the alkylating agent kinetically favors the second alkylation step[2]. |
Experimental Protocol: Optimized Mono-N-Alkylation via Borrowing Hydrogen Catalysis
Expert Insight: Counterintuitively, while stronger bases like KOt-Bu fail in this specific catalytic system, mild bases like
-
Preparation: In an argon-filled glovebox, charge a Schlenk flask with 6-Chloro-2,3-difluorobenzenesulfonamide (1.0 mmol), Mn(I) PNP pincer precatalyst (5 mol %), and
(10 mol %)[3]. -
Reagent Addition: Add anhydrous xylenes (1.0 mL) and the desired primary alcohol (1.0 mmol)[3].
-
Reaction: Seal the flask, remove it from the glovebox, and heat to 150 °C for 24 hours[3].
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel to remove the catalyst. Concentrate in vacuo.
-
Self-Validating System: This protocol uses exactly 1.0 equivalent of the alkylating alcohol. If LC-MS monitoring shows the complete disappearance of the starting sulfonamide, the stoichiometry inherently guarantees that mono-alkylation was achieved without the mathematical possibility of dialkylation.
Logical workflow for troubleshooting low conversion in sulfonamide N-alkylation.
Section 2: Nucleophilic Aromatic Substitution ( ) at the Fluorine Positions
Frequently Asked Questions (FAQs)
Q: I am trying to displace the C2-fluorine with an amine, but I am getting a mixture of C2 and C3 substitution. Why is the regioselectivity so poor?
A: This is a classic conflict between electronic activation and steric hindrance. Fluorine is the optimal leaving group for
Q: How can I force the reaction to selectively occur at the C2 position?
A: You must use smaller, softer nucleophiles (like thiolates) which are highly effective in
Experimental Protocol: Regioselective at the C2-Fluorine
-
Preparation: Dissolve 6-Chloro-2,3-difluorobenzenesulfonamide (1.0 mmol) in anhydrous DMSO (3.0 mL) in a pressure vial.
-
Nucleophile Addition: Add the primary amine nucleophile (1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol).
-
Reaction: Seal the vial and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.
-
Workup: Quench with ice water to precipitate the product. Extract with ethyl acetate and wash heavily with brine (5x) to remove all traces of DMSO.
-
Self-Validating System: Monitor the reaction via
NMR. The disappearance of the specific C2-fluorine signal (typically resonating further downfield due to the adjacent sulfonamide) directly correlates with product formation. The distinct coupling constants of the remaining aromatic protons will definitively confirm the regiochemistry of the substitution without needing immediate X-ray crystallography.
Mechanistic divergence in SNAr reactions driven by electronic vs. steric factors.
References
-
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. Benchchem. 2
-
6-Chloro-2,3-difluorobenzenesulfonamide - CAS号1208077-20-6. Molaid. 1
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.3
-
SNAr reaction scope & limitations. YouTube. 4
-
Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. 5
Sources
Technical Support Center: 6-Chloro-2,3-difluorobenzenesulfonamide Purification
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in sulfonamide intermediate workflows. The synthesis of 6-chloro-2,3-difluorobenzenesulfonamide (CAS: 1208077-20-6)—typically via the amidation of its corresponding sulfonyl chloride—presents unique purification challenges due to the electronic effects of the fluorine substituents.
This guide bypasses generic advice to address the specific physicochemical properties of fluorinated benzenesulfonamides. Below, you will find diagnostic data, causality-driven troubleshooting FAQs, and self-validating standard operating procedures (SOPs) designed to ensure absolute scientific integrity in your scale-up.
Diagnostic Profile: Common Impurities
Before troubleshooting, it is critical to identify the contaminants in your crude mixture. The table below summarizes the quantitative analytical profile of typical amidation impurities to help you correlate your HPLC/TLC data with the correct removal strategy.
Table 1: Quantitative Diagnostic Profile for Amidation Mixtures
| Impurity / Component | Chemical Nature | Origin | HPLC RRT* | TLC R_f (3:1 Hex/EtOAc) | Primary Removal Strategy |
| 6-Chloro-2,3-difluorobenzenesulfonamide | Target Product | Amidation | 1.00 | 0.30 | N/A |
| 6-Chloro-2,3-difluorobenzenesulfonyl chloride | Electrophile | Unreacted SM | 1.45 | 0.80 | Mild basic hydrolysis[1] |
| 6-Chloro-2,3-difluorobenzenesulfonic acid | Strong Acid | Hydrolysis byproduct | 0.20 | 0.00 (Baseline) | Aqueous extraction[2] |
| 4-Chloro-2,3-difluorobenzenesulfonamide | Regioisomer | Chlorosulfonation | 1.08 | 0.35 | Anti-solvent crystallization[3] |
| Bis-sulfonamide dimer | Neutral / Weak Acid | Over-reaction | 1.60 | 0.50 | Recrystallization |
| Ammonium Chloride (NH₄Cl) | Inorganic Salt | Amidation byproduct | N/A | N/A | Aqueous wash |
*Relative Retention Time (RRT) based on a standard C18 Reverse-Phase gradient (MeCN/H₂O).
Troubleshooting Guides & FAQs
Q1: My crude mixture contains unreacted 6-chloro-2,3-difluorobenzenesulfonyl chloride. How do I selectively remove it without losing my product? Causality: The sulfonyl chloride starting material is highly electrophilic. Rather than relying on chromatography, you can exploit this reactivity chemically. By washing the organic phase with a mild aqueous base (e.g., 5% NaHCO₃), the unreacted sulfonyl chloride is rapidly hydrolyzed into the corresponding water-soluble sulfonic acid salt[1]. Because the target sulfonamide product has a pKa of ~9.5, it remains protonated and safely partitioned in the organic layer. Self-Validation Checkpoint: After 30 minutes of biphasic stirring, halt agitation and test the pH of the aqueous layer. If the pH has dropped below 7, the hydrolysis generated enough HCl to neutralize the bicarbonate. Add more NaHCO₃ until the pH stabilizes at 8–9, validating that all electrophilic impurities have been successfully quenched[2].
Q2: I am detecting significant amounts of 6-chloro-2,3-difluorobenzenesulfonic acid in my final isolate. What went wrong? Causality: Sulfonic acid is a byproduct of moisture-induced hydrolysis during the amidation step[2]. Because it is a strong acid, it is highly water-soluble. Its presence in your final product indicates an incomplete aqueous wash or the formation of an emulsion that trapped aqueous micro-droplets in your organic phase during extraction. Self-Validation Checkpoint: During the liquid-liquid extraction, ensure the organic phase (e.g., Dichloromethane) is washed with brine (saturated NaCl) as the final step. Brine increases the ionic strength of the aqueous phase, breaking micro-emulsions. A clear, non-turbid organic layer prior to drying over Na₂SO₄ confirms the absence of trapped aqueous sulfonic acid.
Q3: The HPLC chromatogram shows a closely eluting regioisomer (e.g., 4-chloro-2,3-difluorobenzenesulfonamide). How do I clear this? Causality: Regioisomers often form during the preceding chlorosulfonation step and carry over. They have nearly identical polarity to the target, making silica gel chromatography highly inefficient. However, their crystal lattice packing energies differ. Anti-solvent crystallization using a polar "good" solvent (ethanol) and a "poor" solvent (water) selectively precipitates the less soluble target isomer while retaining the regioisomer in the mother liquor[3]. Self-Validation Checkpoint: Utilize the "cloud point" seeding method. Add water to the hot ethanol solution until turbidity persists, then add exactly enough ethanol to clear it. Drop in a seed crystal. If the crystal grows, you have validated that the system is in the metastable zone, ensuring high-purity crystal growth rather than an amorphous crash.
Step-by-Step Methodologies (SOPs)
Protocol A: Biphasic Hydrolytic Quench & Extraction
Objective: Remove unreacted sulfonyl chloride and water-soluble salts.
-
Dilution: Transfer the crude amidation mixture to a separatory funnel and dilute with Dichloromethane (DCM) (10 mL per gram of theoretical yield).
-
Hydrolysis Wash: Add an equal volume of 5% w/v aqueous NaHCO₃.
-
Agitation & Validation: Shake vigorously for 5 minutes, venting frequently to release CO₂. Self-Validation: Test the aqueous phase pH. It must remain ≥ 8. If acidic, add additional NaHCO₃ until basicity is sustained, confirming complete sulfonyl chloride destruction[1].
-
Phase Separation: Allow phases to separate. Drain the lower organic (DCM) layer. Discard the upper aqueous layer (which now contains sulfonic acid and inorganic salts).
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl to break any residual emulsions.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the crude solid.
Protocol B: Anti-Solvent Crystallization
Objective: Purify the target compound from regioisomers and dimeric impurities.
-
Dissolution: Suspend the crude solid in absolute ethanol (approx. 5 mL/g). Heat to 70°C under stirring until complete dissolution is achieved[3].
-
Anti-Solvent Addition: Slowly add deionized water dropwise to the hot solution until a faint, persistent cloudiness appears (the cloud point).
-
Metastable Validation: Add 1-2 drops of ethanol just until the solution clears. Introduce a single seed crystal of pure 6-chloro-2,3-difluorobenzenesulfonamide. Self-Validation: Observe the seed. If it dissolves, the solution is undersaturated (add more water). If it remains intact and begins to grow, the system is perfectly poised in the metastable zone.
-
Cooling: Cool the mixture at a controlled rate of 10°C per hour down to 5°C to promote slow, highly ordered crystal growth (excluding regioisomers from the lattice).
-
Harvesting: Filter the resulting suspension via vacuum filtration. Wash the filter cake with ice-cold 20% ethanol/water. Dry under vacuum at 45°C to constant weight.
Process Workflow Visualization
Fig 1. Workflow for the isolation and purification of 6-chloro-2,3-difluorobenzenesulfonamide.
References
-
Title : Byproduct identification and removal in sulfonamide synthesis. Source : Benchchem. URL : 1
-
Title : US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative. Source : Google Patents. URL : 3
-
Title : Technical Support Center: Scale-Up Synthesis of 2-Methylquinoline-6-sulfonamide. Source : Benchchem. URL : 2
Sources
Technical Support Center: Optimizing Temperature Parameters in Sulfonamide Synthesis
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with inconsistent yields, intractable color bodies, and complex impurity profiles during sulfonamide synthesis. The coupling of a sulfonyl chloride with an amine is highly exothermic. Mastering the thermal thermodynamics of this nucleophilic substitution is not merely a matter of safety—it is the foundational requirement for chemoselectivity. This guide deconstructs the causality of temperature-dependent side reactions and provides self-validating protocols to ensure reproducible success.
The Mechanistic Causality of Temperature Control
When the lone pair of the amine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride, a significant amount of enthalpy is released 1. If this exotherm is not strictly managed, the localized activation energy exceeds the threshold for several competing pathways:
-
Hydrolysis: In aqueous or biphasic systems, elevated temperatures exponentially increase the rate at which water outcompetes the amine, destroying the sulfonyl chloride starting material 2.
-
Oversulfonylation: High kinetic energy allows the newly formed, less nucleophilic sulfonamide product to attack a second equivalent of sulfonyl chloride, yielding undesired di-sulfonamides 3.
-
Thermal Degradation & Oxidation: Unmanaged heat leads to the oxidation of electron-rich amines, generating highly colored polymeric impurities that are notoriously difficult to separate via chromatography 3.
Logical relationship between reaction temperature and sulfonamide synthesis outcomes.
Self-Validating Experimental Protocol
To establish a self-validating system, your protocol must include built-in checkpoints. If the internal temperature deviates from the established parameters, the operator must immediately halt the reagent addition.
Standard Operating Procedure: Temperature-Controlled Synthesis
-
Reagent Preparation: Dissolve the primary or secondary amine (1.0 eq) and the appropriate base (e.g., pyridine, triethylamine, or aqueous Na₂CO₃, 1.2-2.0 eq) in the chosen solvent.
-
Thermal Equilibration (Checkpoint 1): Submerge the reaction vessel in an ice-water bath. Insert a calibrated internal thermocouple. Wait until the internal temperature stabilizes between 0°C and 5°C. Validation: Do not proceed until the temperature is stable for 5 minutes.
-
Controlled Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of solvent. Begin dropwise addition using an addition funnel or syringe pump.
-
Exotherm Management (Checkpoint 2): Monitor the internal temperature continuously. Adjust the addition rate so that the internal temperature never exceeds 15°C3. Validation: If the temperature spikes to 14°C, pause addition and increase stirring speed to dissipate localized hot spots until it drops back to 5°C.
-
Maturation: Once addition is complete and the exotherm subsides, remove the ice bath. Allow the reaction to gradually warm to room temperature (20°C - 25°C) over 2-4 hours to ensure complete conversion of sluggish amines 1.
-
Quench & Workup: Quench the reaction with crushed ice or cold water. Extract with an organic solvent, wash with dilute HCl (to remove excess amine/base), and dry over anhydrous Na₂SO₄ 1.
Step-by-step workflow for temperature-controlled sulfonamide synthesis.
Quantitative Impact of Temperature
The following table summarizes typical empirical data demonstrating how deviation from the optimal thermal window impacts the reaction profile.
| Reaction Temperature Profile | Primary Sulfonamide Yield (%) | Di-sulfonamide Impurity (%) | Hydrolysis / Unreacted Amine (%) | Visual Observation |
| < 0°C (Over-cooled) | 45 - 60% | < 1% | 35 - 50% | Heavy precipitation, sluggish kinetics |
| 0°C to 15°C (Optimal) | 90 - 98% | < 2% | < 5% | Clear solution, pale yellow/colorless |
| 15°C to 30°C (Mild Exotherm) | 70 - 80% | 10 - 15% | 5 - 15% | Deep yellow to orange solution |
| > 30°C (Runaway Exotherm) | < 40% | > 20% | > 30% | Dark brown/black, intractable tar |
Troubleshooting & FAQs
Q1: My reaction experienced a sudden temperature spike, and the final product is a dark, intractable oil. What happened, and how do I prevent it? A: You experienced a runaway exotherm. The rate of heat generation from the sulfonylation exceeded your cooling capacity. High localized temperatures cause thermal decomposition and oxidative side reactions, leading to "color bodies" 3. Solution: Implement strict internal temperature monitoring. Use a syringe pump for the sulfonyl chloride addition to enforce a slow, constant rate. Ensure vigorous mechanical stirring to eliminate localized hot spots where the reagent drops hit the solution 3.
Q2: I kept my reaction strictly at -10°C to be safe, but my yield is abysmal, and I recovered mostly starting material. Why? A: While mitigating exotherms is crucial, over-cooling introduces two failure modes: reagent precipitation and kinetic freezing. If the temperature drops below the solubility limit of your reactants or intermediates, they precipitate out, effectively halting the reaction 3. Furthermore, the activation energy for less nucleophilic amines (e.g., electron-deficient anilines) may not be met at sub-zero temperatures. Solution: Maintain the reaction in the optimal 0°C to 15°C window during addition 3, and crucially, allow it to warm to room temperature during the maturation phase to drive the reaction to completion 1.
Q3: LC-MS shows a significant amount of a higher molecular weight byproduct corresponding to the addition of two sulfonyl groups. How does temperature play a role here? A: This is oversulfonylation (formation of a di-sulfonamide). While primarily a stoichiometric issue, elevated temperatures provide the kinetic energy necessary for the mono-sulfonamide (which is a poor nucleophile due to the electron-withdrawing sulfonyl group) to attack a second molecule of sulfonyl chloride 3. Solution: Keep the addition temperature strictly below 15°C, ensure the amine is in slight excess or strictly stoichiometric, and avoid localized high concentrations of sulfonyl chloride by using rapid stirring and slow addition.
References
- BenchChem. "Managing Exothermic Reactions in the Synthesis of Sulfonamides." BenchChem Tech Support.
- BenchChem. "Technical Support Center: Optimization of Sulfonamide Synthesis." BenchChem Tech Support.
- MDPI.
Sources
Validation & Comparative
Analytical Method Development for 6-Chloro-2,3-difluorobenzenesulfonamide: A Comparative Guide on HPLC Selectivity
As pharmaceutical pipelines increasingly rely on highly functionalized halogenated intermediates, the demand for robust, stability-indicating analytical methods has surged. 6-Chloro-2,3-difluorobenzenesulfonamide (CAS: 1208077-20-6)[1] is a prime example of a structurally complex molecule that frequently confounds traditional chromatographic approaches.
This guide provides a comprehensive, objective comparison of column chemistries for the detection and quantification of this compound, detailing the mechanistic causality behind column selection, step-by-step method development, and validation strategies aligned with the latest global regulatory standards.
Mechanistic Rationale: The Challenge of Halogenated Sulfonamides
When developing an HPLC method for 6-Chloro-2,3-difluorobenzenesulfonamide, analysts typically default to standard Octadecylsilane (C18) columns. However, this often results in severe peak tailing, poor retention time reproducibility, and inadequate resolution from closely related positional isomers.
The Causality of C18 Failure:
Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. The target analyte possesses a highly electronegative aromatic ring (due to the -Cl and -F atoms) and a polar sulfonamide moiety (-SO
The Pentafluorophenyl (PFP) Advantage: To resolve this, we must shift from a purely hydrophobic retention model to an orthogonal selectivity mechanism.[2] introduce multiple, simultaneous retention mechanisms:
-
Dipole-Dipole Interactions: The heavily fluorinated aromatic ring of the PFP phase creates a strong localized dipole moment, which interacts favorably with the polar sulfonamide group.
-
Charge-Transfer: The electron-deficient PFP ring acts as a Lewis acid, engaging in
interactions with the electron-rich regions of the halogenated analyte. -
Steric Selectivity: The rigid planar structure of the PFP ligand provides superior shape recognition, easily distinguishing between ortho, meta, and para positional isomers of the halogenated ring.
By providing these alternative interaction sites, the PFP phase effectively outcompetes the deleterious silanol binding, resulting in sharp, symmetrical peaks.
Analytical Quality by Design (AQbD) Workflow
Modern method development must follow a lifecycle approach. The diagram below outlines the self-validating workflow utilized in this study, ensuring that every parameter is scientifically justified before formal validation.
HPLC Method Development & Lifecycle Workflow aligned with ICH Q14 and Q2(R2).
Experimental Protocol: A Self-Validating System
To objectively compare the C18 and PFP column chemistries, the following standardized protocol was developed. Every step is designed to minimize systemic error and validate the method's integrity in real-time.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): 0.1% Formic Acid in LC-MS Grade Water.
-
Causality: Maintaining a low pH (~2.7) ensures the basic nitrogen of the sulfonamide group remains fully protonated (neutralized). This suppresses ionization, preventing peak splitting and further reducing silanol interactions.
-
-
Organic Phase (B): 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Step 2: Sample Preparation
-
Diluent: Methanol:Water (50:50, v/v).
-
Stock Solution: Accurately weigh 10.0 mg of 6-Chloro-2,3-difluorobenzenesulfonamide standard. Dissolve completely in 10.0 mL of Methanol (1.0 mg/mL).
-
Working Solution: Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Self-Validation Check: Always prepare and inject a "Blank" (Diluent only) prior to the sample sequence. This ensures that no matrix interferences or ghost peaks elute at the target retention time, confirming the specificity of the system.
Step 3: Chromatographic Conditions
-
System: UHPLC/HPLC equipped with a Photodiode Array (PDA) detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C ± 1°C.
-
Causality: Elevated temperature lowers the viscosity of the mobile phase, improving mass transfer kinetics within the porous silica and enhancing the theoretical plate count.
-
-
Detection Wavelength: 230 nm (Extracted from 3D PDA data to maximize the signal-to-noise ratio for the halogenated aromatic ring).
-
Injection Volume: 5.0 µL.
-
Gradient Program:
-
0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band at the column head)
-
2.0 - 10.0 min: 20%
60% B (Linear gradient for controlled elution) -
10.0 - 12.0 min: 60% B (High-organic column wash to remove hydrophobic impurities)
-
12.0 - 12.1 min: 60%
20% B -
12.1 - 15.0 min: 20% B (System re-equilibration)
-
Comparative Performance Data
The table below summarizes the quantitative chromatographic data obtained by running the exact same protocol on a standard C18 column versus a PFP column (both 250 x 4.6 mm, 5 µm particle size).
| Chromatographic Parameter | Product A: Standard C18 Column | Product B: PFP (Pentafluorophenyl) Column |
| Retention Time ( | 6.45 min | 8.12 min |
| Tailing Factor ( | 1.65 (Significant tailing) | 1.08 (Excellent symmetry) |
| Theoretical Plates ( | 8,500 | 14,200 |
| Resolution ( | 1.2 (Co-elution risk) | 2.8 (Baseline separation) |
| Primary Interaction Mechanism | Hydrophobic (Dispersive) | Dipole-Dipole, |
Data Interpretation: The PFP column demonstrates a clear superiority for this specific molecule. The combination of dipole-dipole and
Method Validation Strategy (ICH Q2(R2) Compliance)
Once the PFP column is selected as the optimal stationary phase, the method must be validated. In late 2023, the International Council for Harmonisation updated its core analytical guidelines. Following the[3], the validation protocol for this assay must rigorously evaluate the following parameters:
-
Specificity: The PDA detector must demonstrate peak purity for 6-Chloro-2,3-difluorobenzenesulfonamide, proving that no degradants, synthetic precursors, or isomers co-elute with the main peak.
-
Linearity & Range: The detector response must be evaluated across 25% to 150% of the nominal working concentration (25 µg/mL to 150 µg/mL). The acceptance criterion is a correlation coefficient (
) 0.999. -
Accuracy & Precision: [4] requires recovery studies at three distinct concentration levels (e.g., 50%, 100%, 150%) performed in triplicate. The Relative Standard Deviation (RSD) for repeatability must be
2.0%. -
Robustness: Using a Design of Experiments (DoE) approach, deliberately vary Critical Method Parameters (CMPs)—such as column temperature (
2°C), gradient slope ( 2%), and mobile phase pH ( 0.1)—to prove that the method yields consistent results despite minor environmental fluctuations.
References
-
ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online URL:[Link]
-
6-Chloro-2,3-difluorobenzenesulfonamide (Chemical Properties & CAS Registry) Source: Oakwood Chemical URL:[Link]
Sources
Mass spectrometry (LC-MS) fragmentation of 6-Chloro-2,3-difluorobenzenesulfonamide
An In-Depth Comparative Guide to the LC-MS Fragmentation of 6-Chloro-2,3-difluorobenzenesulfonamide
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) behavior of 6-Chloro-2,3-difluorobenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol to explain the causal reasoning behind analytical choices. We will objectively compare fragmentation patterns in both positive and negative ionization modes, supported by established principles of mass spectrometry, to provide a robust framework for the characterization of this and structurally related molecules.
Introduction: The Analytical Challenge
6-Chloro-2,3-difluorobenzenesulfonamide is a halogenated aromatic sulfonamide. Molecules within this class are prevalent in medicinal chemistry and serve as crucial building blocks for therapeutic agents.[1][2] The structural complexity, featuring an electron-rich aromatic ring, multiple electronegative halogen atoms (Cl and F), and an acidic sulfonamide group, presents a unique analytical challenge. Accurate structural confirmation and differentiation from isomers require a sophisticated analytical technique that can probe the molecule's specific chemical bonds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier tool for this purpose, offering both high separation efficiency and detailed structural information through controlled fragmentation.[3][4]
The Analytical Strategy: Why LC-ESI-MS/MS?
The goal is to generate a unique "molecular fingerprint" by breaking the molecule apart in a reproducible manner.[3] Electrospray ionization (ESI) is the chosen method as it is a "soft" ionization technique that typically preserves the molecular ion, which is crucial for establishing the compound's mass.[5] Tandem mass spectrometry (MS/MS) then allows us to select this molecular ion, subject it to collision-induced dissociation (CID), and analyze the resulting product ions.
A critical aspect of this guide is the head-to-head comparison of positive versus negative ionization modes.
-
Positive Ion Mode ([M+H]⁺): Protonation is expected to occur on the sulfonamide nitrogen or one of the oxygen atoms. The resulting fragmentation provides information about the stability of the protonated species.
-
Negative Ion Mode ([M-H]⁻): The acidic proton on the sulfonamide nitrogen is the most likely site of deprotonation. Fragmentation of this anion can reveal different bond stabilities and rearrangement pathways compared to the cation.
By examining both polarities, we can assemble a more complete structural puzzle.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be robust and reproducible, forming a self-validating system for the analysis of 6-Chloro-2,3-difluorobenzenesulfonamide.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 6-Chloro-2,3-difluorobenzenesulfonamide standard and dissolve in 1.0 mL of methanol.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL. This concentration is typically sufficient for direct infusion or LC-MS analysis on modern instruments.
Liquid Chromatography (LC) Conditions
The objective of the LC method is to deliver a pure, resolved peak of the analyte to the mass spectrometer.
-
Column: Hypersil Gold C18 (100 mm × 2.1 mm, 1.9 µm particle size).[6] This reversed-phase column provides excellent retention and peak shape for moderately polar small molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier aids in protonation for positive mode ESI and often yields good peak shapes.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.3 95 5 1.0 0.3 95 5 5.0 0.3 5 95 7.0 0.3 5 95 7.1 0.3 95 5 | 9.0 | 0.3 | 95 | 5 |
-
Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.[7]
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), run in separate positive and negative ion modes.
-
Mass Analyzer: Triple Quadrupole or Ion Trap.
-
Scan Mode:
-
Full Scan (MS1): Scan from m/z 50-350 to identify the precursor ion ([M+H]⁺ or [M-H]⁻).
-
Product Ion Scan (MS/MS): Isolate the precursor ion identified in the full scan and fragment it using a range of collision energies (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.
-
-
Key ESI Parameters (Representative):
-
Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative)
-
Sheath Gas Flow: 40 arb
-
Aux Gas Flow: 10 arb
-
Ion Transfer Tube Temp: 300 °C
-
Experimental Workflow Diagram
Caption: High-level workflow for the LC-MS/MS analysis of 6-Chloro-2,3-difluorobenzenesulfonamide.
Results & Discussion: Elucidating Fragmentation Pathways
The monoisotopic mass of 6-Chloro-2,3-difluorobenzenesulfonamide (C₆H₄ClF₂NO₂S) is 226.96 Da. We anticipate the protonated molecule [M+H]⁺ at m/z 227.97 and the deprotonated molecule [M-H]⁻ at m/z 225.95 .
Positive Ion Mode Fragmentation ([M+H]⁺)
In positive mode, fragmentation is driven by the stability of the resulting cations.[8] The primary fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da, via a rearrangement mechanism.[1][9]
-
Proposed Major Fragment: The most significant product ion is expected from the loss of SO₂ , resulting in an ion at m/z 163.99 . This rearrangement is often promoted by electron-withdrawing groups, such as the chlorine atom on the aromatic ring.[1]
-
Other Potential Fragments:
-
Loss of NH₃ (17 Da): Cleavage of the S-N bond could lead to a minor fragment at m/z 210.96 .
-
Cleavage of Ar-S Bond: Fission of the bond between the aromatic ring and the sulfur atom would yield an ion corresponding to the difluorochlorobenzene moiety at m/z 148.98 .
-
Caption: Proposed ESI+ fragmentation pathway for 6-Chloro-2,3-difluorobenzenesulfonamide.
Negative Ion Mode Fragmentation ([M-H]⁻)
In negative mode, fragmentation of the deprotonated sulfonamide anion often also proceeds via the loss of SO₂.[10] This pathway leads to the formation of a stable anilide anion.
-
Proposed Major Fragment: The dominant fragmentation is expected to be the loss of SO₂ , yielding a product ion at m/z 161.98 .
-
Other Potential Fragments:
-
Ar-S Bond Cleavage: This cleavage can result in two characteristic fragments: the [SO₂NH]⁻ ion at m/z 77.96 or the halogenated aromatic anion [C₆H₃ClF₂]⁻ at m/z 147.97 . The relative intensity of these ions provides insight into the charge distribution in the precursor ion.
-
Caption: Proposed ESI- fragmentation pathway for 6-Chloro-2,3-difluorobenzenesulfonamide.
Comparative Analysis: Positive vs. Negative Ion Mode
The choice of ionization mode significantly impacts the information obtained. Neither mode is universally "better"; they are complementary, providing orthogonal data for confident identification.
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) | Comparison & Insights |
| Precursor Ion | [M+H]⁺ at m/z 227.97 | [M-H]⁻ at m/z 225.95 | Both modes provide clear molecular weight information. |
| Primary Fragmentation | Neutral loss of SO₂ (64 Da) | Neutral loss of SO₂ (64 Da) | The SO₂ loss is a highly characteristic and robust fragmentation pathway for aromatic sulfonamides in both polarities, making it an excellent signature for this class of compounds.[1][10] |
| Key Product Ion(s) | m/z 163.99 | m/z 161.98 | These ions confirm the core structure post-desulfonylation. |
| Secondary Fragments | m/z 210.96 (-NH₃)m/z 148.98 (-SO₂NH₂) | m/z 77.96 ([SO₂NH]⁻)m/z 147.97 ([C₆H₃ClF₂]⁻) | Negative mode provides more direct evidence of the two main structural components (the sulfonamide head and the aromatic tail) through Ar-S bond cleavage. |
| Structural Information | Confirms sulfonamide group via SO₂ loss. | Confirms sulfonamide group via SO₂ loss and direct detection of the [SO₂NH]⁻ fragment. Provides clearer evidence of the halogenated aromatic ring as a distinct fragment. | For unambiguous identification, negative mode offers slightly more diagnostic fragments corresponding to the distinct halves of the molecule. |
| Sensitivity | Analyte dependent, but often comparable for sulfonamides. | Analyte dependent. The high acidity of the N-H bond often leads to excellent sensitivity in negative mode. | Method development should evaluate both modes to determine the optimal for quantitation, if required. |
Isotopic Signature: A crucial piece of evidence in both modes will be the chlorine isotopic pattern. Any fragment containing the chlorine atom (including the precursor ion) will exhibit an M and M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.[3][11]
Conclusion
The LC-MS/MS analysis of 6-Chloro-2,3-difluorobenzenesulfonamide is a powerful method for its unequivocal identification. This guide demonstrates that a comprehensive analytical strategy should involve the evaluation of both positive and negative ionization modes.
-
Both modes show a characteristic and dominant neutral loss of SO₂ (64 Da), which is a hallmark of aromatic sulfonamides.
-
Negative ion mode provides slightly more structurally diagnostic information by yielding fragments corresponding to both the sulfonamide functional group and the halogenated aromatic ring system via cleavage of the Ar-S bond.
By following the detailed protocol and understanding the comparative fragmentation pathways presented, researchers can confidently identify 6-Chloro-2,3-difluorobenzenesulfonamide and apply these principles to the structural elucidation of other novel, related compounds.
References
-
Unknown. (n.d.). General Fragmentation Modes. Available from: [Link]
-
Liu, A., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 421-429. Available from: [Link]
-
Wang, R., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 16(24), 2291-2300. Available from: [Link]
-
Stein, S. E. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 814-825. Available from: [Link]
-
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Available from: [Link]
-
de Santos, A. O., et al. (2001). Liquid Secondary Ion Mass Spectrometry and Collision-induced Dissociation Mass Spectrometry of Sulfonamide Derivatives of meso-Tetraphenylporphyrin. Journal of Porphyrins and Phthalocyanines, 5(5), 463-470. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. Available from: [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available from: [Link]
-
Song, W., & Ashley, D. L. (2002). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL, 85(4), 851-857. Available from: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available from: [Link]
-
Rasheed, H., et al. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Composition and Analysis, 94, 103632. Available from: [Link]
-
Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Available from: [Link]
-
Liu, J., et al. (2017). Determination of Sulfonamides in Chicken Muscle by Pulsed Direct Current Electrospray Ionization Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(36), 8048-8054. Available from: [Link]
-
Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. bingol.edu.tr [bingol.edu.tr]
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- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
Crystal Structure Determination of 6-Chloro-2,3-difluorobenzenesulfonamide: A Comparative Guide to SC-XRD, PXRD, and MicroED
Introduction: The Crystallographic Challenge
In the realm of solid-state chemistry and drug development, determining the precise three-dimensional arrangement of molecules is critical for predicting solubility, stability, and bioavailability. 6-Chloro-2,3-difluorobenzenesulfonamide (CAS: 1208077-20-6) serves as a highly functionalized, pharmaceutically relevant building block. Its structural complexity arises from the competition between strong hydrogen bonding networks (driven by the primary sulfonamide group,
Because polyhalogenated sulfonamides are prone to polymorphism and often precipitate rapidly as microcrystalline powders rather than large single crystals, selecting the correct crystallographic technique is paramount [4.2]. This guide objectively compares three leading methodologies—Single-Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD) with Rietveld Refinement, and Microcrystal Electron Diffraction (MicroED)—evaluating their performance, experimental workflows, and data output for the structural elucidation of 6-Chloro-2,3-difluorobenzenesulfonamide.
Methodological Comparison & Causality
To establish a self-validating analytical pipeline, researchers must understand the physical causality behind each technique's interaction with the sample.
Single-Crystal X-ray Diffraction (SC-XRD)
The Mechanism: X-rays scatter off the electron clouds of atoms. Because X-ray interaction with matter is relatively weak, a large, well-ordered crystal (typically >10–50 µm) is required to produce a diffraction pattern with a sufficient signal-to-noise ratio. The Verdict: It remains the gold standard for absolute stereochemistry and precise hydrogen atom localization, provided suitable crystals can be grown.
Powder X-ray Diffraction (PXRD) & Rietveld Refinement
The Mechanism: When crystals are too small, they form a powder. In PXRD, the 3D reciprocal lattice collapses into a 1D diffraction profile, causing severe peak overlap at high
Microcrystal Electron Diffraction (MicroED)
The Mechanism: Electrons interact with the electrostatic potential of the crystal (both the nucleus and the electron cloud), an interaction approximately
Decision matrix for selecting the optimal crystallographic technique based on sample size.
Experimental Protocols
Every protocol described below is designed as a self-validating system, ensuring that errors in sample preparation or data collection are caught before structural refinement.
Protocol A: SC-XRD Workflow
-
Crystallization: Dissolve 6-Chloro-2,3-difluorobenzenesulfonamide in a 1:1 mixture of ethyl acetate and hexane. Allow slow evaporation at 20°C over 7 days.
-
Mounting: Select a crystal with distinct faces (approx. $0.1 \times $0.1 \times $0.05 mm). Mount on a MiTeGen loop using paratone oil.
-
Data Collection: Transfer immediately to a diffractometer equipped with a cold nitrogen stream (100 K) to freeze thermal vibrations. Collect data using Cu K
radiation ( Å) to maximize anomalous dispersion for the chlorine atom, aiding in absolute structure determination. -
Validation Check: Ensure the internal
value during data scaling is < 0.05, validating crystal quality and absence of twinning.
Protocol B: PXRD Structure Solution Workflow
-
Sample Preparation: Lightly grind the bulk powder to reduce preferred orientation. Load into a 0.5 mm borosilicate glass capillary.
-
Data Collection: Collect high-resolution data on a transmission geometry diffractometer from 2° to 50°
with a step size of 0.01°. -
Indexing & Pawley Fit: Index the first 20 peaks to determine the unit cell. Self-Validation: Perform a Pawley fit; if the goodness-of-fit (
) is > 2.0, the unit cell is incorrect or an impurity phase is present [3.3]. Do not proceed to solution until the Pawley fit is optimized. -
Global Optimization: Import the 3D molecular structure (Z-matrix) into a program like DASH. Run Simulated Annealing for
moves to find the global minimum of the profile . -
Rietveld Refinement: Transfer the best structural model to TOPAS. Refine background, peak shape, lattice parameters, and finally, atomic coordinates applying rigid-body restraints to the benzene ring.
Self-validating workflow for solving crystal structures from powder diffraction data.
Protocol C: MicroED Workflow
-
Grid Preparation: Apply 2 µL of a sonicated suspension of 6-Chloro-2,3-difluorobenzenesulfonamide nanocrystals onto a glow-discharged carbon-coated copper TEM grid. Blot and plunge-freeze in liquid ethane.
-
Cryo-TEM Setup: Insert the grid into a cryo-TEM operating at 200 kV (
Å). Maintain the sample at liquid nitrogen temperatures to drastically reduce radiation damage from the electron beam[2]. -
Continuous Rotation Data Collection: Locate a nanocrystal (approx. 200 nm thick). Rotate the stage continuously at 0.5°/second from -30° to +30° while recording diffraction frames on a direct electron detector.
-
Processing: Process the frames using standard X-ray crystallographic software (e.g., DIALS). Self-Validation: Utilize dynamical refinement to correct for multiple scattering events, ensuring accurate assignment of the halogen bonding network[3].
Quantitative Data & Performance Comparison
The following tables synthesize the operational parameters and representative crystallographic data quality expected for 6-Chloro-2,3-difluorobenzenesulfonamide across the three techniques.
Table 1: Performance and Resource Comparison Matrix
| Parameter | SC-XRD | PXRD (Rietveld) | MicroED |
| Required Crystal Size | > 10 µm (all dimensions) | 1 – 10 µm (bulk powder) | < 1 µm (nanocrystals) |
| Sample Quantity | Single crystal (µg) | 10 – 50 mg | Nanograms (ng) |
| Data Collection Time | 2 – 12 hours | 2 – 4 hours | < 5 minutes |
| Structure Solution Time | Minutes | Days (Computationally heavy) | Minutes to Hours |
| H-Atom Localization | Excellent (Refined freely) | Poor (Requires geometric restraints) | Moderate (Visible in high-res maps) |
| Equipment Cost | High (~$300k) | Moderate (~$150k) | Very High (> $1M for Cryo-TEM) |
Table 2: Representative Crystallographic Data Quality
Note: Data represents the expected refinement metrics for the monoclinic polymorph (
| Crystallographic Metric | SC-XRD | PXRD (Rietveld) | MicroED |
| Resolution Limit (Å) | 0.75 | 1.35 | 0.85 |
| Completeness (%) | > 99.5 | N/A (1D overlap) | ~ 85 - 90 (Wedge limited) |
| Halogen Bond Precision | |||
| Primary Interaction | |||
| Secondary Interaction |
Conclusion
For 6-Chloro-2,3-difluorobenzenesulfonamide , the choice of technique dictates the depth of structural insight. SC-XRD remains the undisputed choice for mapping the exact geometry of the delicate
References
- Drug Target Review. Microcrystal electron diffraction could advance drug development.
- Organic Letters (ACS Publications). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED.
- PMC (NIH). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.
- Crystal Growth & Design (ACS Publications). Effect of Halogen Bonding on Chiral Assemblies of Achiral Sulfonamide Molecules in the Crystalline Phase.
- Crystal Growth & Design (ACS Publications). Virtual Issue on Halogen Bonding.
Sources
A Comparative Guide to the Infrared (IR) Spectroscopy of 6-Chloro-2,3-difluorobenzenesulfonamide
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 6-Chloro-2,3-difluorobenzenesulfonamide, a substituted aromatic sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its key spectral features, a comparison with related structural analogs, and a robust experimental protocol for acquiring high-quality data.
Introduction: The Role of IR Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is an indispensable analytical technique for determining the functional groups present in a molecule.[1][2] By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique molecular "fingerprint".[3][4] For complex organic molecules like 6-Chloro-2,3-difluorobenzenesulfonamide, IR spectroscopy is critical for confirming the presence of the key sulfonamide moiety and the specific substitution pattern on the aromatic ring, thereby verifying its chemical identity and purity. Sulfonamides are a vital class of compounds with significant pharmacological activity, making their precise characterization essential.[5][6]
Predicted IR Spectral Analysis of 6-Chloro-2,3-difluorobenzenesulfonamide
While an experimental spectrum for this specific molecule is not publicly available, a reliable predicted spectrum can be constructed by analyzing the characteristic vibrational frequencies of its constituent functional groups. The structure combines a sulfonamide group (-SO₂NH₂), a polysubstituted aromatic ring, and halogen (Cl, F) substituents.
Key Vibrational Regions and Their Assignments
a) N-H and C-H Stretching Region (3500 - 3000 cm⁻¹)
-
N-H Stretching: The primary sulfonamide group (-NH₂) will exhibit two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch.[5] These typically appear as medium-intensity, sharp peaks in the ranges of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric).[5] Hydrogen bonding in the solid state can cause these bands to broaden and shift to lower wavenumbers.[7]
-
Aromatic C-H Stretching: The C-H bond on the benzene ring will produce weak to medium absorption bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[1][8]
b) Sulfonyl (S=O) Stretching Region (1400 - 1100 cm⁻¹)
-
S=O Stretching: The sulfonyl group is one of the most characteristic features in the spectrum. It gives rise to two very strong and prominent absorption bands corresponding to asymmetric and symmetric stretching vibrations.[5][9]
-
The electron-withdrawing effects of the fluorine and chlorine atoms on the benzene ring are expected to shift these frequencies to the higher end of their respective ranges.
c) Aromatic and Fingerprint Region (1600 - 600 cm⁻¹)
-
Aromatic C=C Stretching: The stretching vibrations within the benzene ring typically produce several bands of variable intensity in the 1600-1400 cm⁻¹ region.[1][8]
-
C-F Stretching: The C-F bonds on the aromatic ring result in very strong absorption bands, typically found between 1300 cm⁻¹ and 1100 cm⁻¹.[10] These bands are likely to overlap with the strong symmetric S=O stretching vibration, potentially creating a broad, intense absorption region.
-
S-N Stretching: The stretch of the sulfur-nitrogen bond in the sulfonamide group is expected to produce a band in the 924–906 cm⁻¹ range.[5][11]
-
C-Cl Stretching: The C-Cl stretching vibration for an aryl chloride typically appears as a strong band in the 850-550 cm⁻¹ region.[12]
-
C-H Out-of-Plane Bending: The out-of-plane bending ("oop") vibrations of the remaining aromatic C-H bond are highly sensitive to the substitution pattern. For the 1,2,3,6-tetrasubstituted pattern, a medium to strong band is expected in the 900-675 cm⁻¹ region.[8]
Summary of Predicted IR Peaks
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3350 | Medium | N-H Asymmetric Stretch | -SO₂NH₂ |
| ~3250 | Medium | N-H Symmetric Stretch | -SO₂NH₂ |
| 3100 - 3000 | Weak | Aromatic C-H Stretch | Ar-H |
| ~1340 | Strong | S=O Asymmetric Stretch | -SO₂NH₂ |
| 1300 - 1100 | Strong | C-F Stretch (overlaps with S=O Symmetric Stretch) | Ar-F |
| ~1160 | Strong | S=O Symmetric Stretch | -SO₂NH₂ |
| 1600 - 1400 | Medium | C=C In-Ring Stretch | Aromatic Ring |
| ~910 | Medium | S-N Stretch | -SO₂NH₂ |
| 900 - 675 | Medium | Aromatic C-H Out-of-Plane Bend | Ar-H |
| 850 - 550 | Strong | C-Cl Stretch | Ar-Cl |
Comparative Analysis: Effect of Substituents
To understand the spectral contributions of the chloro and difluoro substituents, it is useful to compare the predicted spectrum of 6-Chloro-2,3-difluorobenzenesulfonamide with that of simpler, related molecules.
-
Benzenesulfonamide: The parent molecule would show the fundamental peaks for the -SO₂NH₂ group and an unsubstituted phenyl ring. The C-H out-of-plane bending would be characteristic of a monosubstituted ring.
-
4-Chlorobenzenesulfonamide: Compared to benzenesulfonamide, the addition of a chlorine atom introduces a C-Cl stretching band and shifts the aromatic C=C and C-H bending vibrations.[5] The electron-withdrawing nature of chlorine slightly increases the frequency of the S=O stretching bands.
-
6-Chloro-2,3-difluorobenzenesulfonamide: In our target molecule, the combined inductive effect of three halogen substituents (two fluoro, one chloro) will be significant. This strong electron-withdrawing effect is expected to cause a noticeable increase in the S=O stretching frequencies compared to benzenesulfonamide. Furthermore, the introduction of two strong C-F stretching bands will add significant complexity and intensity to the 1300-1100 cm⁻¹ region, likely making it the most intense area of the spectrum.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid powder samples due to its minimal sample preparation and high reproducibility.[13][14][15]
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Verify that the desiccator within the instrument is active to minimize atmospheric water vapor interference.
-
-
ATR Crystal Cleaning (Causality: To prevent cross-contamination and ensure a clean baseline):
-
Clean the surface of the ATR crystal (typically diamond) with a solvent-moistened, lint-free wipe. Isopropanol or ethanol is generally suitable.
-
Perform a final wipe with a dry, lint-free cloth to remove any residual solvent.
-
-
Background Spectrum Collection (Causality: To subtract the instrument and ambient environment's absorbance from the final sample spectrum):
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the crystal and the surrounding atmosphere (CO₂ and H₂O).
-
Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application (Causality: To ensure sufficient material is available for interaction with the evanescent wave):
-
Applying Pressure (Causality: To achieve intimate contact between the sample and the crystal, which is critical for a strong signal as the evanescent wave only penetrates a few microns into the sample): [13][14]
-
Lower the pressure arm and apply consistent force to the sample. Most modern ATR accessories have a slip-clutch or click-stop mechanism to ensure reproducible pressure.
-
Monitor the spectrum in real-time if the software allows. The intensity of the major peaks should stop increasing once optimal contact is achieved.[13]
-
-
Sample Spectrum Collection:
-
Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Cleaning:
-
The resulting spectrum will be automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
-
If using software with an ATR correction function, apply it. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Clean the sample powder from the crystal and pressure arm tip using the procedure in Step 2.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of obtaining and interpreting an IR spectrum for a novel compound.
Caption: Workflow for the FTIR analysis of a solid organic compound.
References
-
Uno, T., & Machida, K. (1986). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Zeitschrift fur Chemie, 26(5), 173. [Link]
-
Perjési, P., & Dinya, Z. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides†. ARKIVOC, 2003(13), 79-91. [Link]
-
Gowda, B. T., & Rao, K. J. M. (2000). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 55(9-10), 785-791. [Link]
-
Perjési, P., Dinya, Z., & Felföldi, K. (1998). Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Spectroscopy Letters, 31(5), 943-952. [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Michalska, D., et al. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
-
Tanaka, Y., & Tanaka, Y. (1968). [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. Yakugaku Zasshi, 88(6), 695-8. [Link]
-
Gowda, B. T., et al. (2002). Infrared absorption frequencies (cm −1 ) of N-(p-sub- stituted phenyl)-p-ethylbenzenesulphonamides. ResearchGate. [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
-
Popova, A., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. [Link]
-
Barnard, D., Fabian, J. M., & Koch, H. P. (1949). Infrared Spectra of Sulfones and Related Compounds. Journal of the Chemical Society, 2442-2454. [Link]
-
Tonannavar, J., et al. (2010). Vibrational spectra, normal modes, ab initio and DFT calculations for 6-Chloro- and 7-Chloro-4-bromomethylcoumarins. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(2), 351-8. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Kochan, T., & Johnson, T. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Conference Proceedings Journal, 1(1). [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Studylib. (n.d.). IR Spectroscopy: Vibrational Modes & Functional Groups. [Link]
-
Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules. [Link]
-
SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). [Link]
-
University of California, Los Angeles. (n.d.). IR Chart. [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]
-
MJD chemistry. (2021, October 20). Modes of vibrations in IR spectroscopy || IR spectroscopy. YouTube. [Link]
-
JSS College of Arts, Commerce and Science. (n.d.). Vibrational Spectroscopy. [Link]
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A Comparative Guide to Validating the Purity of 6-Chloro-2,3-difluorobenzenesulfonamide via Thin-Layer Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring the safety, efficacy, and reproducibility of therapeutic candidates. This guide provides an in-depth, technical comparison of Thin-Layer Chromatography (TLC) with High-Performance Liquid Chromatography (HPLC) for the purity assessment of 6-Chloro-2,3-difluorobenzenesulfonamide, a halogenated aromatic sulfonamide. We will delve into the causality behind experimental choices, present a detailed, self-validating TLC protocol, and provide the necessary data to support its application in a research and development setting.
The Criticality of Purity in Drug Development
6-Chloro-2,3-difluorobenzenesulfonamide and its derivatives are of interest in medicinal chemistry due to the unique properties imparted by the sulfonamide functional group and the halogen substituents. The presence of impurities, even in minute quantities, can have significant consequences, potentially altering biological activity, inducing toxicity, or affecting the stability of the final drug product. Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a scientific necessity.
A Comparative Overview of Analytical Techniques: TLC vs. HPLC
The choice of an analytical technique for purity assessment is often a balance between speed, cost, and the level of quantitative accuracy required. Below is a comparison of TLC and HPLC for the analysis of 6-Chloro-2,3-difluorobenzenesulfonamide.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Separation based on differential partitioning between a solid stationary phase (in a column) and a liquid mobile phase under high pressure. |
| Speed | Rapid, with typical run times of 20-60 minutes. Multiple samples can be run simultaneously. | Longer run times per sample (typically 5-30 minutes), but can be automated for high throughput. |
| Cost | Low initial investment and running costs. | High initial instrument cost and ongoing expenses for solvents, columns, and maintenance. |
| Quantitative Capability | Primarily semi-quantitative by visual comparison, but can be made quantitative with a densitometer. | Highly quantitative with excellent precision and accuracy. |
| Sensitivity | Generally lower sensitivity (microgram range). | High sensitivity (nanogram to picogram range). |
| Resolution | Lower resolving power compared to HPLC. | High resolving power, capable of separating complex mixtures. |
| Flexibility | Highly flexible with a wide choice of stationary and mobile phases.[1][2] | Less flexible in terms of rapid solvent screening, but a wide variety of columns and mobile phases are available. |
While HPLC is the gold standard for quantitative purity analysis in late-stage drug development and quality control, TLC offers a rapid, cost-effective, and highly valuable tool for in-process monitoring, reaction screening, and preliminary purity assessment in a research setting.
Validating the Purity of 6-Chloro-2,3-difluorobenzenesulfonamide by TLC: A Detailed Protocol
This section provides a comprehensive, step-by-step protocol for the purity analysis of 6-Chloro-2,3-difluorobenzenesulfonamide using TLC. The method is designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Understanding Potential Impurities
A robust analytical method must be able to separate the main compound from any potential process-related impurities. The synthesis of 6-Chloro-2,3-difluorobenzenesulfonamide likely involves the reaction of 6-chloro-2,3-difluorobenzenesulfonyl chloride with an amine source.[5][6][7] Therefore, potential impurities could include:
-
Unreacted 6-chloro-2,3-difluorobenzenesulfonyl chloride: The starting sulfonyl chloride.
-
Starting materials for the sulfonyl chloride synthesis: Such as 1-bromo-2,3-difluorobenzene or 1,3-difluorobenzene.[8]
-
By-products of the sulfonylation reaction: Including hydrolysis products of the sulfonyl chloride.
-
Isomeric impurities: Depending on the synthetic route, isomers of the final product could be present.
Experimental Workflow for TLC Analysis
Caption: Workflow for TLC Purity Analysis.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates.
-
6-Chloro-2,3-difluorobenzenesulfonamide: Reference standard (≥99% purity) and test sample.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate. The optimal ratio should be determined experimentally, starting with a 7:3 (v/v) mixture.
-
Solvents for Sample Preparation: Dichloromethane or ethyl acetate (HPLC grade).
-
Visualization Reagent: Fluorescamine solution (10 mg in 100 mL of acetone).
-
Developing Chamber: A glass tank with a tight-fitting lid.
-
Capillary Tubes: For spotting.
-
UV Lamp: For visualization at 254 nm and 366 nm.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Reference Standard Solution: Accurately weigh and dissolve the 6-Chloro-2,3-difluorobenzenesulfonamide reference standard in dichloromethane to obtain a concentration of 1 mg/mL.
-
Test Sample Solution: Prepare a solution of the test sample at the same concentration (1 mg/mL) in dichloromethane.
-
-
TLC Chamber Preparation:
-
Pour the prepared mobile phase (e.g., 7:3 n-hexane:ethyl acetate) into the developing chamber to a depth of approximately 0.5-1 cm.
-
Line the inside of the chamber with filter paper, ensuring it is saturated with the mobile phase. This helps to create a saturated atmosphere, leading to better and more reproducible results.
-
Close the chamber and allow it to equilibrate for at least 15-20 minutes.
-
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate.
-
Using a capillary tube, apply small spots (1-2 µL) of the reference standard and test sample solutions onto the origin line. Ensure the spots are small and concentrated to achieve good separation.
-
It is good practice to also apply a co-spot, where both the reference and test solutions are spotted on the same point, to aid in identification.
-
-
Development of the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase.
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
When the solvent front has traveled approximately 80-90% of the plate height, remove the plate from the chamber.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to air dry completely in a fume hood.
-
Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like 6-Chloro-2,3-difluorobenzenesulfonamide will appear as dark spots against a fluorescent background. Circle the spots with a pencil.
-
For enhanced visualization, spray the plate evenly with the fluorescamine solution. After a few minutes, visualize the plate under a UV lamp at 366 nm. Sulfonamides will appear as fluorescent spots.
-
-
Analysis and Interpretation:
-
Calculate the Retention Factor (Rf) for each spot using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Compare the Rf value of the main spot in the test sample lane with that of the reference standard. They should be identical for the compound to be identified as 6-Chloro-2,3-difluorobenzenesulfonamide.
-
The presence of any additional spots in the test sample lane indicates the presence of impurities. The intensity and Rf values of these spots provide semi-quantitative information about the impurity profile.
-
Method Validation: A Self-Validating System
To ensure the trustworthiness of this TLC method, a validation protocol based on ICH Q2(R1) guidelines should be followed.[3][4]
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Spot the reference standard, a known impurity (if available), and the test sample on the same plate. | The Rf value of the main spot in the test sample should match the reference standard, and there should be clear separation from any impurity spots. |
| Linearity | Spot a series of at least five different concentrations of the reference standard. After development and visualization, measure the spot area using a densitometer (if available) or visually compare spot sizes. | A linear relationship between concentration and spot area/size should be observed, with a correlation coefficient (r²) > 0.98. |
| Accuracy | Prepare a sample of known purity and analyze it. Alternatively, spike a sample with a known amount of the reference standard and calculate the recovery. | The recovery should be within a predefined range, typically 90-110%. |
| Precision | Repeatability: Analyze at least three replicates of the same sample on the same day. Intermediate Precision: Have a different analyst repeat the analysis on a different day. | The relative standard deviation (RSD) of the Rf values and, if measured, the spot areas should be within an acceptable limit (e.g., < 5%). |
| Limit of Detection (LOD) | Prepare a series of decreasing concentrations of the reference standard and determine the lowest concentration at which the spot is reliably detected. | The concentration at which the spot is visible. |
| Limit of Quantification (LOQ) | The lowest concentration that can be determined with acceptable precision and accuracy. | Determined from the linearity study. |
| Robustness | Intentionally vary parameters such as the mobile phase composition (e.g., ±2%), chamber saturation time, and development distance. | The method should remain unaffected by small, deliberate variations in the parameters. |
Workflow for Method Validation
Caption: Workflow for TLC Method Validation.
Conclusion
Thin-Layer Chromatography provides a rapid, versatile, and cost-effective method for assessing the purity of 6-Chloro-2,3-difluorobenzenesulfonamide in a research and development setting. While it may not offer the same level of quantitative precision as HPLC, its utility in monitoring reaction progress, identifying potential impurities, and providing a semi-quantitative purity profile is undeniable. By following a structured protocol and a robust validation plan grounded in scientific principles and regulatory guidelines, researchers can confidently employ TLC as a reliable tool in the critical path of drug discovery and development. This guide provides the foundational knowledge and practical steps to implement such a system, ensuring the scientific integrity of early-stage pharmaceutical research.
References
-
Chrom Tech. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Available at: [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Available at: [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
IOSR Journal of Pharmacy. (2015, October 15). A Review on Step-by-Step Analytical Method Validation. Available at: [Link]
-
LCGC International. (2020, November 11). Stationary Phases for Modern Thin-Layer Chromatography. Available at: [Link]
-
MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available at: [Link]
-
MDPI. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]
-
National Center for Biotechnology Information. (2022, August 3). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Available at: [Link]
-
National Center for Biotechnology Information. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-chloro-2-fluorobenzyl chloride. Available at: [Link]
-
ResearchGate. (2025, December 9). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Available at: [Link]
-
ResearchGate. (n.d.). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Available at: [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. Available at: [Link]
-
Springer Nature. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Available at: [Link]
-
Taylor & Francis Online. (2019, December 18). TLC: Validation of Analyses. Available at: [Link]
-
vlab.amrita.edu. (2012). Thin Layer Chromatography. Available at: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
